Dixyrazine
Description
This compound is a small molecule drug and has 1 investigational indication.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUMPGNGDNTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947639 | |
| Record name | Dixyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470-73-7 | |
| Record name | Dixyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2470-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dixyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dixyrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dixyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIXYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dixyrazine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dixyrazine is a first-generation typical antipsychotic belonging to the phenothiazine class. Introduced in the late 1960s, it has been utilized for its neuroleptic, anxiolytic, and antihistaminic properties.[1] This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its pharmacodynamics at various neurotransmitter receptors. While specific quantitative binding affinities are not widely reported in publicly accessible literature, this guide synthesizes the established qualitative pharmacological profile, details the downstream signaling pathways, presents a representative experimental protocol for receptor affinity determination, and visualizes the key molecular and logical relationships governing its therapeutic and adverse effects.
Core Mechanism of Action: A Multi-Receptor Antagonist Profile
This compound exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system (CNS).[2][3] It is classified as a typical antipsychotic due to its primary action as a potent antagonist of the dopamine D2 receptor.[3][4] This action is central to its efficacy in mitigating the positive symptoms of psychosis, such as hallucinations and delusions, which are theorized to result from hyperdopaminergic activity in the mesolimbic pathway.
Beyond its primary antidopaminergic activity, this compound's clinical profile is shaped by its significant antagonist activity at several other key receptors:
-
Serotonin 5-HT2 Receptors: Antagonism at these receptors may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.
-
Histamine H1 Receptors: Strong antagonism at H1 receptors is responsible for this compound's prominent sedative and anxiolytic effects.
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to vasodilation, contributing to sedative effects and the potential for orthostatic hypotension.
-
Muscarinic M1 (Cholinergic) Receptors: Anticholinergic activity contributes to its sedative and antiemetic properties but is also responsible for common side effects like dry mouth, blurred vision, and constipation.
This multifaceted receptor-binding profile underlies both the therapeutic applications of this compound in treating psychosis and anxiety, and its characteristic side-effect profile.
Data Presentation: Receptor Binding Profile
Quantitative, high-resolution binding affinity data (e.g., Ki values) for this compound are not consistently available in peer-reviewed literature. The following table summarizes the qualitative receptor binding profile based on established pharmacological characterizations of phenothiazines and descriptive reports on this compound.
| Receptor Target | Pharmacological Action | Inferred Affinity | Key Associated Clinical Effects |
| Dopamine D2 | Antagonist | High | Antipsychotic (reduction of positive symptoms), Risk of Extrapyramidal Symptoms (EPS) |
| Histamine H1 | Antagonist | High | Sedation, Anxiolysis, Potential for Weight Gain |
| Alpha-1 Adrenergic | Antagonist | Moderate | Sedation, Orthostatic Hypotension, Dizziness |
| Serotonin 5-HT2A | Antagonist | Moderate | Potential modulation of antipsychotic action and reduction of EPS liability |
| Muscarinic M1 | Antagonist | Moderate-Low | Antiemetic effects, Anticholinergic side effects (dry mouth, constipation, blurred vision) |
Key Signaling Pathways
This compound modulates intracellular signaling by blocking the canonical pathways associated with its target G-protein coupled receptors (GPCRs). The most critical of these is the disruption of dopamine D2 receptor signaling.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is coupled to the Gαi/o family of inhibitory G-proteins. Its activation by dopamine leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. This compound, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine-mediated inhibition of this pathway and leading to a relative normalization of downstream signaling in hyperdopaminergic states.
Caption: Dopamine D2 receptor antagonist action of this compound.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a foundational experiment in pharmacology. As no specific protocols for this compound are available, a standard, representative methodology for a competitive radioligand binding assay is detailed below.
Methodology: In Vitro Competitive Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-labeled D2 antagonist (e.g., Haloperidol) to saturate all D2 receptors.
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl).
-
Instrumentation: Scintillation counter, 96-well microplates, cell harvester with glass fiber filters.
Procedure:
-
Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of this compound to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-labeled antagonist (e.g., 10 µM Haloperidol).
-
Competitive Binding: Membranes + Radioligand + Each concentration of this compound.
-
-
Incubation: Add the cell membranes, radioligand (at a concentration close to its Kd value), and test compounds/controls to the wells. Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination & Harvesting: Terminate the binding reaction by rapid filtration using a cell harvester. The contents of each well are aspirated through glass fiber filters, which trap the cell membranes (and any bound radioligand) but allow the unbound radioligand to pass through.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model (one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Logical Relationships: From Receptor Profile to Clinical Effects
The clinical utility and side-effect profile of this compound can be understood as a logical consequence of its multi-receptor antagonism. The following diagram illustrates the relationship between receptor blockade and the resulting physiological and clinical outcomes.
Caption: Relationship between this compound's receptor targets and clinical effects.
References
An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Dixyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs.[1] It is utilized in the management of schizophrenia and other psychotic disorders.[1][2] The therapeutic efficacy of this compound is primarily attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its interaction with several key neurotransmitter systems, primarily the dopaminergic, serotonergic, histaminergic, and adrenergic systems. As a typical antipsychotic, its primary mechanism of action involves the blockade of dopamine D2 receptors.[2]
Receptor Binding Profile
| Receptor Target | Action | This compound Affinity (Qualitative) | Chlorpromazine Ki (nM) - for comparison |
| Dopamine D2 | Antagonist | High | ~1-2 |
| Serotonin 5-HT2A | Antagonist | Moderate | ~5-10 |
| Histamine H1 | Antagonist | High | ~3-5 |
| Adrenergic α1 | Antagonist | High | ~2-5 |
Note: Lower Ki values indicate higher binding affinity.
The antagonism of D2 receptors in the mesolimbic pathway is believed to mediate the antipsychotic effects of this compound on the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists. The high affinity for H1 and α1-adrenergic receptors is associated with common side effects of phenothiazines, including sedation, weight gain, and orthostatic hypotension.
Signaling Pathways
The primary signaling pathway affected by this compound is the dopamine D2 receptor-mediated pathway. By blocking these G protein-coupled receptors, this compound inhibits the downstream signaling cascade that is hyperactive in psychotic states.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low oral bioavailability, rapid elimination, and extensive hepatic metabolism.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Pharmacokinetic Parameter | Value |
| Bioavailability (Oral) | |
| - Fasting State | 7.4% (mean, with high inter-individual variability) |
| - With Food | 12.4% (mean, significantly increased) |
| Elimination Half-life (t1/2) | 3.4 hours |
| Apparent Volume of Distribution (Vd) | 5.9 L/kg |
| Clearance | ~1200 mL/min |
| Metabolism | Extensive presystemic (first-pass) hepatic metabolism, likely mediated by CYP2D6. |
| Excretion | Primarily as metabolites in urine and feces. |
The low oral bioavailability of this compound is attributed to significant first-pass metabolism in the liver. The co-administration of food appears to enhance bioavailability, possibly by reducing the extent of this first-pass effect.
Metabolic Pathway
This compound, as a phenothiazine, is expected to undergo extensive metabolism primarily through the cytochrome P450 system, with CYP2D6 being a key enzyme. While the specific metabolites of this compound are not extensively documented, phenothiazine metabolism typically involves N-demethylation, S-oxidation, and ring hydroxylation.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following methodologies are representative of those used for the pharmacokinetic analysis of phenothiazine compounds.
Determination of this compound in Human Plasma
Objective: To quantify the concentration of this compound in human plasma samples.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Procedure:
-
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., another phenothiazine not present in the sample).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-heptane and isoamyl alcohol) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the drug from plasma proteins.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Metabolism Study
Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of this compound.
Methodology: Incubation with human liver microsomes and specific CYP450 inhibitors.
Procedure:
-
Incubation:
-
Incubate this compound at a known concentration with human liver microsomes in the presence of an NADPH-generating system.
-
In parallel, run separate incubations with the addition of specific chemical inhibitors for major CYP450 isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).
-
-
Sample Analysis:
-
After a set incubation time, stop the reaction (e.g., by adding a cold organic solvent).
-
Analyze the samples by LC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.
-
-
Data Interpretation:
-
A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that particular CYP450 isoform in its biotransformation.
-
Conclusion
This compound is a phenothiazine antipsychotic with a pharmacodynamic profile dominated by the antagonism of dopamine D2, serotonin 5-HT2, histamine H1, and alpha-1 adrenergic receptors. Its pharmacokinetic properties are notable for low and variable oral bioavailability that is improved with food, a relatively short half-life, and extensive hepatic metabolism, likely mediated by CYP2D6. Further research to definitively quantify its receptor binding affinities and fully characterize its metabolic profile would provide a more complete understanding of this agent. The methodologies described provide a framework for conducting such investigations.
References
Dixyrazine: A Technical Guide on its Therapeutic Class and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a first-generation, or "typical," antipsychotic agent belonging to the phenothiazine class of drugs.[1][2] Historically, it has been utilized for its neuroleptic, anxiolytic, and antihistaminic properties in the management of psychiatric disorders, including schizophrenia and related psychotic conditions.[3][4] As a member of the phenothiazine family, which are characterized by a core three-ring structure, this compound exerts its therapeutic effects primarily through the modulation of various neurotransmitter systems within the central nervous system (CNS).[1] Its clinical applications also extend to off-label uses for conditions such as severe agitation and anxiety.
Therapeutic Class and Mechanism of Action
This compound is classified as a phenothiazine antipsychotic with a piperazine structure. Its primary therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is central to alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperdopaminergic activity.
In addition to its primary action on D2 receptors, this compound exhibits a broader pharmacological profile through its interaction with other receptor systems. This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile. These secondary actions include antagonistic effects on:
-
Serotonin 5-HT2 receptors
-
Histamine H1 receptors
-
Alpha-1 adrenergic receptors
-
Muscarinic (cholinergic) receptors
The blockade of H1 receptors is largely responsible for the sedative effects of this compound, while antagonism of α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension. Anticholinergic effects, including dry mouth and blurred vision, are a consequence of its action on muscarinic receptors.
Pharmacological Profile
While specific quantitative binding affinities (Ki or IC50 values) for this compound are not widely available in publicly accessible databases, the qualitative receptor profile is summarized below. The table outlines the known receptor interactions and the clinical implications of these actions.
| Receptor Target | Pharmacological Action | Primary Clinical Implications | Potential Side Effects |
| Dopamine D2 | Antagonist | Antipsychotic (reduction of positive symptoms) | Extrapyramidal symptoms, hyperprolactinemia |
| Serotonin 5-HT2A | Antagonist | May contribute to antipsychotic efficacy and reduce extrapyramidal symptoms | |
| Histamine H1 | Antagonist | Sedation, anxiolysis | Drowsiness, weight gain |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness | |
| Muscarinic (M1) | Antagonist | Dry mouth, blurred vision, constipation, urinary retention |
Experimental Protocols
In Vitro Receptor Binding Assay: Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist, such as haloperidol or (+)-butaclamol, to determine non-specific binding.
-
Test Compound: this compound or other investigational compounds.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl2.
-
Filtration System: A Brandel or Packard cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the control antagonist is added.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway of this compound's Primary Mechanism
Experimental Workflow for Receptor Binding Assay
References
Dixyrazine's Antagonism of the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a typical antipsychotic of the phenothiazine class, historically used for its neuroleptic and anxiolytic properties. Its therapeutic effects are primarily attributed to its antagonism of the dopamine D2 receptor. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the D2 receptor. This document outlines the signaling pathways affected, presents available quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of key processes to support research and drug development efforts.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological processes. It is primarily coupled to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). The βγ subunit of the dissociated G protein can also modulate other signaling pathways, including ion channels. This compound, as a D2 receptor antagonist, blocks the binding of dopamine, thereby inhibiting this signaling cascade.
Figure 1: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
Data Presentation: Comparative Binding Affinities
| Compound | Class | Dopamine D2 Receptor Ki (nM) |
| This compound | Phenothiazine | Not Available |
| Chlorpromazine | Phenothiazine | 0.55 - 6.43 |
| Fluphenazine | Phenothiazine | 0.80 |
| Perphenazine | Phenothiazine | 0.977 |
| Haloperidol | Butyrophenone | 0.532 - 3.14 |
Note: The presented Ki values are compiled from various sources and may differ based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonism of D2 receptors by compounds like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Homogenates from rat striatal tissue or membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.
-
Radioligand: A D2 receptor antagonist with high affinity, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd value), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Functional cAMP Assay
This cell-based assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.
Objective: To determine the potency of this compound in antagonizing dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
cAMP Agonist: Forskolin or another adenylyl cyclase activator to stimulate cAMP production.
-
D2 Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
Test Compound: this compound in a range of concentrations.
-
cAMP Detection Kit: A kit for measuring cAMP levels, often based on HTRF, ELISA, or a fluorescent biosensor.
-
Cell Culture Reagents: Media, sera, and antibiotics for maintaining the cell line.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound and incubate for a specific period.
-
Stimulation: Add a fixed concentration of a D2 agonist (e.g., dopamine) in the presence of an adenylyl cyclase activator (e.g., forskolin). Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition by the activated D2 receptor.
-
Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The data will show a dose-dependent reversal of the dopamine-induced inhibition of cAMP production. From this dose-response curve, the IC50 value for this compound's antagonistic activity can be determined.
Figure 3: Experimental Workflow for a Functional cAMP Assay.
Conclusion
This compound functions as a dopamine D2 receptor antagonist, a mechanism it shares with other phenothiazine antipsychotics. While specific binding affinity data for this compound are scarce, the established high affinity of related compounds for the D2 receptor provides a strong indication of its pharmacological profile. The experimental protocols detailed in this guide for radioligand binding and functional cAMP assays represent standard methodologies for characterizing the interaction of compounds like this compound with the D2 receptor. Further research to quantify the binding kinetics and functional potency of this compound at the D2 receptor would be beneficial for a more complete understanding of its therapeutic and side-effect profile.
Serotonergic Effects of Dixyrazine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine, a phenothiazine derivative, has been primarily characterized as a typical antipsychotic, exerting its therapeutic effects mainly through the antagonism of dopamine D2 receptors. However, emerging evidence suggests that, like other phenothiazines, this compound's neuropharmacological profile is more complex, involving interactions with various other neurotransmitter systems, including the serotonergic system. This technical guide provides an in-depth exploration of the serotonergic effects of this compound in the central nervous system (CNS). Due to a lack of specific quantitative data for this compound, this guide incorporates data from structurally related and functionally similar phenothiazines, such as chlorpromazine and thioridazine, to infer and contextualize the potential serotonergic properties of this compound.
This document summarizes available binding affinity data for related compounds, details relevant experimental protocols for studying serotonergic interactions, and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Data Presentation: Serotonergic Receptor Affinities of Related Phenothiazines
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| Chlorpromazine | 15 | 2 | 11 | 4.6 | 7.3 |
| Thioridazine | 20 | 2.5 | 10 | 18 | 15 |
Note: Data is compiled from various publicly available pharmacological databases. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding, with lower values indicating higher affinity.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, for various serotonin receptor subtypes expressed in cell membranes.
Objective: To quantify the affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human recombinant serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligands:
-
For 5-HT1A: [³H]8-OH-DPAT
-
For 5-HT2A: [³H]Ketanserin
-
For 5-HT2C: [³H]Mesulergine
-
-
Non-specific binding competitors:
-
For 5-HT1A: 10 µM Serotonin
-
For 5-HT2A: 10 µM Mianserin
-
For 5-HT2C: 10 µM Mianserin
-
-
Test compound: this compound in a range of concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding competitor, and cell membranes.
-
Test Compound Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Serotonin and Dopamine
This protocol describes a method to measure the extracellular levels of serotonin and dopamine and their metabolites in the brain of freely moving animals following the administration of this compound.
Objective: To assess the effect of this compound on the release and metabolism of serotonin and dopamine in specific brain regions (e.g., prefrontal cortex, striatum).
Materials:
-
Male Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (2-4 mm membrane length).
-
Guide cannulas.
-
Anesthesia (e.g., isoflurane).
-
This compound solution for injection.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 90-120 minute equilibration period. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Post-dosing Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites (5-HIAA and DOPAC) using HPLC-ED.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline. Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the changes.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Mandatory Visualizations
Caption: Antagonism of the 5-HT2A receptor by this compound blocks serotonin-mediated signaling.
Caption: Workflow for determining this compound's binding affinity at serotonin receptors.
Caption: Workflow for assessing this compound's effect on CNS neurotransmitter levels.
Conclusion
While direct and comprehensive data on the serotonergic effects of this compound remains limited, the available information on related phenothiazine compounds strongly suggests a significant interaction with the serotonergic system, particularly through the antagonism of 5-HT2A and 5-HT2C receptors. This interaction is a key feature of many atypical antipsychotics and is thought to contribute to a more favorable side effect profile, particularly with regard to extrapyramidal symptoms, and may also play a role in the broader therapeutic effects on mood and cognition.
The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound's serotonergic properties. Elucidating the precise nature and functional consequences of this compound's interaction with serotonin receptors is crucial for a complete understanding of its mechanism of action and for optimizing its clinical application. Future research employing these methodologies will be invaluable in fully characterizing the neuropharmacological profile of this compound and its place within the spectrum of antipsychotic therapies.
The Histaminergic and Adrenergic Receptor Profile of Dixyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dixyrazine, a first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects through a multi-receptorial mechanism of action. While primarily recognized for its potent dopamine D2 receptor antagonism, its interaction with histaminergic and adrenergic receptors contributes significantly to its overall pharmacological profile, including its sedative and cardiovascular side effects. This technical guide provides a comprehensive overview of the histaminergic and adrenergic receptor activity of this compound. Due to a lack of specific quantitative binding data for this compound in publicly available literature, this guide presents its known qualitative receptor interactions and provides a comparative analysis of the receptor binding affinities of other structurally related phenothiazines to offer a contextual understanding of its likely activity. Detailed experimental protocols for assessing receptor binding and functional activity are provided, alongside diagrams of the associated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a typical antipsychotic medication that has been used in the treatment of schizophrenia and other psychotic disorders.[1] As a member of the phenothiazine chemical class, its mechanism of action involves the blockade of several neurotransmitter receptors in the central nervous system. The primary therapeutic effects are attributed to its antagonism of dopamine D2 receptors. However, its activity at other receptors, including histamine H1 and alpha-1 adrenergic receptors, is crucial for a complete understanding of its clinical effects and potential adverse reactions.
Histaminergic and Adrenergic Receptor Activity of this compound
This compound is known to be an antagonist at both histamine H1 and alpha-1 adrenergic receptors. This activity is a common characteristic of many phenothiazine antipsychotics and contributes to their sedative and hypotensive side effects, respectively.
Quantitative Receptor Binding Profile
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazine Antipsychotics
| Drug | Histamine H1 | Alpha-1 Adrenergic | Dopamine D2 | Serotonin 5-HT2A |
| Chlorpromazine | 3.2[2] | 2.1[2] | 3.5[2] | 5.4[2] |
| Fluphenazine | 10 | 4.0 | 0.8 | 13 |
| Perphenazine | 2.1 | 1.8 | 0.8 | 6.7 |
| Thioridazine | 10 | 10 | 3.5 | 15 |
| Trifluoperazine | 13 | 10 | 1.1 | 30 |
Note: Data is compiled from various sources and experimental conditions may vary. These values should be considered as indicative of the general binding profile of phenothiazines.
Signaling Pathways
Histamine H1 Receptor Signaling
Antagonism of the histamine H1 receptor by this compound blocks the canonical Gq/11 protein-coupled signaling pathway.
Alpha-1 Adrenergic Receptor Signaling
This compound's antagonism of the alpha-1 adrenergic receptor inhibits the Gq/11 protein-coupled pathway, which is crucial for smooth muscle contraction and other physiological responses.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the histaminergic and adrenergic receptor activity of a compound like this compound.
Radioligand Binding Assay for Histamine H1 Receptor
This assay determines the binding affinity (Ki) of a test compound for the H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Test compound: this compound, dissolved in an appropriate solvent.
-
Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-mepyramine (at a concentration near its K
d), and assay buffer. -
Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of a non-radiolabeled H1 antagonist.
-
Competition Binding: Cell membranes, [³H]-mepyramine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC
50value (the concentration of this compound that inhibits 50% of specific radioligand binding). -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
Functional Assay for Alpha-1 Adrenergic Receptor (Calcium Mobilization Assay)
This assay measures the ability of a compound to act as an antagonist at the alpha-1 adrenergic receptor by measuring changes in intracellular calcium levels.
Materials:
-
A cell line stably expressing the human alpha-1 adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Alpha-1 adrenergic agonist: Phenylephrine or norepinephrine.
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate a kinetic read to establish a baseline fluorescence. Inject the alpha-1 adrenergic agonist (at a concentration that elicits a submaximal response, e.g., EC
80) into the wells and continue to measure the fluorescence intensity over time. -
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC
50value.
-
Conclusion
This compound is a phenothiazine antipsychotic with a complex pharmacological profile that includes antagonism of histamine H1 and alpha-1 adrenergic receptors. While specific quantitative binding data for this compound remains elusive, a comparative analysis with other phenothiazines suggests it likely possesses significant affinity for these receptors. The methodologies and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the histaminergic and adrenergic properties of this compound and similar compounds. A thorough understanding of these interactions is essential for optimizing the therapeutic use of such medications and for the development of novel antipsychotics with improved side-effect profiles.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dixyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dixyrazine is a typical antipsychotic agent belonging to the phenothiazine class of compounds. It is characterized by a tricyclic phenothiazine core structure linked to a piperazine derivative. This guide provides a detailed overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its primary mechanism of action. The information is presented to support research and development activities in the fields of medicinal chemistry and neuropharmacology.
Chemical Structure and Properties
This compound is chemically known as 2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol[1]. It is a derivative of phenothiazine, a class of compounds known for their wide range of pharmacological activities, particularly their effects on the central nervous system. The chemical structure of this compound is characterized by a phenothiazine ring system substituted at the nitrogen atom (position 10) with a propyl chain, which in turn is linked to a piperazine ring. The other nitrogen of the piperazine ring is substituted with an ethoxyethanol group.
The key structural features and physicochemical properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | [1] |
| CAS Number | 2470-73-7 | [1] |
| Molecular Formula | C₂₄H₃₃N₃O₂S | [1] |
| Molecular Weight | 427.6 g/mol | [1] |
| Canonical SMILES | CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Appearance | Solid powder | |
| Melting Point | 192 °C | |
| Boiling Point | 590 °C at 760 mmHg | |
| LogP | 3.7 |
Synthesis of this compound
The overall synthetic scheme is presented below:
Step 1: Synthesis of 10-(3-Chloro-2-methylpropyl)phenothiazine
The first step involves the N-alkylation of the phenothiazine core. This is typically achieved by reacting phenothiazine with a suitable haloalkane in the presence of a strong base. For the synthesis of this compound, the alkylating agent is 1-bromo-3-chloro-2-methylpropane. A strong base, such as sodamide (NaNH₂), is often employed to deprotonate the nitrogen of the phenothiazine, making it a more potent nucleophile.
General Experimental Protocol (based on analogous reactions):
-
Materials: Phenothiazine, 1-bromo-3-chloro-2-methylpropane, sodamide, and an anhydrous aprotic solvent (e.g., toluene or dimethylformamide).
-
Procedure: To a solution of phenothiazine in the chosen solvent, sodamide is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The mixture is stirred for a period to allow for the formation of the sodium salt of phenothiazine. Subsequently, a solution of 1-bromo-3-chloro-2-methylpropane in the same solvent is added dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product, 10-(3-Chloro-2-methylpropyl)phenothiazine, would then be purified, likely by column chromatography.
Step 2: Synthesis of this compound
The second step is the alkylation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine with the previously synthesized intermediate, 10-(3-Chloro-2-methylpropyl)phenothiazine. This reaction introduces the characteristic side chain of this compound.
General Experimental Protocol (based on analogous reactions):
-
Materials: 10-(3-Chloro-2-methylpropyl)phenothiazine, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or dimethylformamide).
-
Procedure: A mixture of 10-(3-Chloro-2-methylpropyl)phenothiazine, an excess of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, and the base in the chosen solvent is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts and excess piperazine derivative. The organic layer is dried and concentrated to yield crude this compound. The final product would then be purified by a suitable method, such as crystallization or column chromatography.
Signaling Pathways and Mechanism of Action
This compound is a typical antipsychotic, and its therapeutic effects are primarily attributed to its ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain. However, like many other phenothiazines, it exhibits a broad pharmacological profile, interacting with a variety of other neurotransmitter receptors. This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile.
The primary signaling pathways affected by this compound include:
-
Dopaminergic System: Antagonism of D2 receptors is the hallmark of its antipsychotic action, leading to a reduction in the positive symptoms of psychosis.
-
Muscarinic Cholinergic System: this compound also acts as an antagonist at muscarinic receptors, which can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.
-
Histaminergic System: It is an antagonist of H1 histamine receptors, which contributes to its sedative and antiemetic properties.
-
Adrenergic System: this compound can block alpha-1 adrenergic receptors, which can lead to orthostatic hypotension.
Experimental Workflow for Evaluation
The preclinical evaluation of a potential antipsychotic agent like this compound typically involves a series of in vitro and in vivo assays to characterize its pharmacological profile and therapeutic efficacy. A general experimental workflow is outlined below.
This workflow begins with in vitro assays to determine the binding affinity and functional activity of the compound at various relevant receptors. Promising candidates then move into in vivo behavioral models in animals to assess their antipsychotic-like effects and potential for motor side effects. Finally, pharmacokinetic and toxicological studies are conducted to evaluate the drug's absorption, distribution, metabolism, excretion, and overall safety profile.
Conclusion
This compound is a phenothiazine-based antipsychotic with a well-defined chemical structure and a multi-receptor mechanism of action. While specific, detailed synthetic protocols are not widely published, its synthesis can be reliably achieved through established N-alkylation methodologies. Understanding its chemical properties, synthesis, and pharmacological profile is crucial for the ongoing research and development of new and improved antipsychotic medications. This guide provides a foundational resource for professionals engaged in these endeavors.
References
The Pharmacological Landscape of Dixyrazine Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dixyrazine, a phenothiazine derivative, is a typical antipsychotic medication with a well-established role in the management of psychiatric disorders.[1] Like other phenothiazines, this compound undergoes extensive metabolism in the body, leading to the formation of various metabolites. The pharmacological activity of these metabolites can significantly contribute to the overall therapeutic and adverse effect profile of the parent drug. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of this compound and the potential pharmacological activities of its metabolites, based on the established knowledge of the phenothiazine class of compounds. Due to a notable lack of publicly available data specific to this compound metabolites, this guide extrapolates information from structurally similar phenothiazines to provide a foundational understanding for researchers in this field. This document also outlines generalized experimental protocols for the investigation of this compound metabolism and the characterization of its metabolites' pharmacological profiles.
Introduction
This compound is a phenothiazine antipsychotic primarily utilized for its neuroleptic and anxiolytic properties.[2] Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the central nervous system.[3] Additionally, this compound interacts with other neurotransmitter systems, including serotonin, histamine, and adrenergic receptors, which contributes to its broad pharmacological profile.[3]
The metabolism of phenothiazines is a critical aspect of their pharmacology. The biotransformation of these compounds can lead to metabolites with retained, reduced, or altered pharmacological activity, as well as potentially novel toxicological properties. Understanding the metabolic fate of this compound is therefore essential for a complete comprehension of its clinical effects and for the development of safer and more effective therapeutic agents.
This guide will explore the probable metabolic pathways of this compound, the expected pharmacological activities of the resulting metabolites, and the experimental approaches required for their identification and characterization.
Predicted Metabolic Pathways of this compound
Based on the metabolism of other phenothiazine derivatives, this compound is expected to undergo extensive phase I and phase II metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is anticipated to play a crucial role in its biotransformation.
The primary metabolic reactions for phenothiazines include:
-
S-oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide and sulfone metabolites.
-
N-demethylation: The removal of methyl groups from the piperazine side chain is a common metabolic pathway.
-
Hydroxylation: The aromatic rings of the phenothiazine nucleus can be hydroxylated.
-
N-oxidation: The nitrogen atoms in the piperazine ring can be oxidized.
-
Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to facilitate their excretion.
Below is a diagram illustrating the predicted metabolic pathways for this compound.
Predicted Pharmacological Activity of this compound Metabolites
The pharmacological activity of phenothiazine metabolites can vary significantly. The following table summarizes the predicted activities of potential this compound metabolites based on data from analogous compounds. It is important to note that this is an extrapolation and requires experimental verification for this compound itself.
| Metabolite | Predicted Pharmacological Activity | Receptor Targets | Potential Clinical Significance |
| This compound Sulfoxide | Reduced antipsychotic activity compared to the parent drug. May retain some sedative properties. | Lower affinity for D2 receptors. May retain some affinity for H1 receptors. | Contribution to sedation with diminished antipsychotic effect. |
| N-desmethyl-dixyrazine | May retain significant antipsychotic activity, potentially with an altered side-effect profile. | May have comparable or slightly altered affinity for D2 and other receptors compared to this compound. | Could contribute to the overall therapeutic effect of this compound. |
| Hydroxylated this compound | Generally, hydroxylation of the phenothiazine ring leads to reduced antipsychotic activity. | Lower affinity for D2 receptors. | Primarily involved in detoxification and elimination pathways. |
| This compound N-oxide | Typically, N-oxidation leads to a significant reduction or loss of pharmacological activity. | Markedly reduced affinity for D2 and other receptors. | Considered an inactive metabolite for elimination. |
| Glucuronide Conjugates | Pharmacologically inactive. | Do not interact with CNS receptors. | Facilitate renal excretion of the drug. |
Experimental Protocols for Studying this compound Metabolites
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of this compound and the enzymes involved.
Methodology:
-
Incubation with Liver Microsomes:
-
Prepare incubations containing this compound, human liver microsomes (or microsomes from other species of interest), and an NADPH-generating system.
-
Incubate at 37°C for various time points.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to identify potential metabolites.
-
-
Recombinant CYP450 Enzyme Phenotyping:
-
Incubate this compound with a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify the specific enzymes responsible for its metabolism.
-
Analyze the formation of metabolites as described above.
-
-
Chemical Inhibition Studies:
-
Incubate this compound with human liver microsomes in the presence and absence of specific CYP450 inhibitors to confirm the involvement of specific enzymes.
-
The following diagram illustrates a typical workflow for in vitro metabolism studies.
Pharmacological Activity Screening
Objective: To determine the pharmacological profile of this compound metabolites.
Methodology:
-
Receptor Binding Assays:
-
Synthesize or isolate the identified metabolites.
-
Perform radioligand binding assays to determine the affinity of the metabolites for a panel of relevant receptors (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A, 5-HT2C; histamine H1; alpha-1 and alpha-2 adrenergic receptors).
-
Calculate the inhibition constant (Ki) for each metabolite at each receptor.
-
-
Functional Assays:
-
For metabolites that show significant receptor binding, perform functional assays (e.g., cAMP assays for G-protein coupled receptors) to determine if they act as agonists, antagonists, or inverse agonists.
-
-
In Vivo Behavioral Models:
-
For metabolites with significant in vitro activity, assess their effects in animal models of psychosis, anxiety, and sedation to understand their potential contribution to the in vivo effects of this compound.
-
The logical relationship for screening pharmacological activity is depicted below.
Conclusion and Future Directions
The metabolism of this compound is a critical yet understudied area. While the general principles of phenothiazine metabolism provide a framework for predicting the formation of sulfoxide, N-desmethyl, hydroxylated, and N-oxide metabolites, specific experimental data for this compound is urgently needed. Future research should focus on the definitive identification of this compound metabolites in preclinical species and humans using modern analytical techniques such as high-resolution mass spectrometry. Subsequently, the synthesis and pharmacological characterization of these metabolites are paramount to fully understanding the clinical profile of this compound. This knowledge will not only enhance the safe and effective use of this compound but also inform the design of novel antipsychotic agents with improved metabolic stability and pharmacological profiles. The experimental protocols and predictive models presented in this guide offer a solid foundation for initiating such investigations.
References
Off-Target Effects of Dixyrazine in Preclinical Models: An In-depth Technical Guide
Introduction
Dixyrazine is a first-generation antipsychotic belonging to the phenothiazine class.[4] Like other drugs in its class, its therapeutic action in psychosis is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway. However, phenothiazines are known for their broad pharmacological profiles, interacting with a variety of other neurotransmitter receptors. These interactions, distinct from the intended therapeutic target (on-target), are referred to as off-target effects. In preclinical models, the characterization of these off-target interactions is crucial for predicting the side-effect profile of the drug. The primary off-target activities of low-potency phenothiazines like this compound involve the antagonism of histaminic, muscarinic, and adrenergic receptors, which are linked to sedative, anticholinergic, and cardiovascular side effects, respectively.
Off-Target Receptor Binding Profile
The following tables summarize the in vitro binding affinities (Ki values) of Chlorpromazine, as a representative compound for this compound, for key on-target and off-target receptors in preclinical models. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Affinities (On-Target and Off-Target)
| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |
| Dopamine D1 | 73 | Not Specified | |
| Dopamine D2 | 0.55 | Not Specified |
Table 2: Histamine Receptor Affinities (Off-Target)
| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |
| Histamine H1 | 3 | Human |
Table 3: Muscarinic Acetylcholine Receptor Affinities (Off-Target)
| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |
| Muscarinic M1 | 24 | Rat Brain | |
| Muscarinic M2 | 48 | Rat Brain |
Table 4: Adrenergic Receptor Affinities (Off-Target)
| Receptor Subtype | Ki (nM) | Preclinical Species/System | Reference |
| Adrenergic α1 | Potent Antagonist | Rat Hepatocytes | |
| Adrenergic α2 | Weak Antagonist | Hamster Adipocytes |
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways of Off-Target Effects
The following diagram illustrates the primary signaling pathways affected by the off-target antagonism of H1, M1, and α1 receptors by phenothiazines.
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Long-Term Neurological Effects of Dixyrazine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the long-term neurological effects of Dixyrazine is limited. This guide synthesizes available information on this compound's mechanism of action and extrapolates potential long-term neurological sequelae based on the well-documented effects of the phenothiazine class of antipsychotics, to which this compound belongs. Further targeted research on this compound is warranted to definitively characterize its long-term neurological safety profile.
Introduction
This compound is a phenothiazine derivative that has been used as an antipsychotic and antiemetic agent.[1][2] Like other drugs in its class, this compound exerts its therapeutic effects through the modulation of multiple neurotransmitter systems in the central nervous system (CNS).[1][2] While effective in managing psychotic symptoms, the long-term administration of phenothiazines is associated with a range of neurological side effects.[3] This technical guide provides an in-depth overview of the potential long-term neurological consequences of this compound exposure, drawing upon the broader knowledge of phenothiazine pharmacology and toxicology.
Mechanism of Action of this compound
This compound's pharmacological profile is characterized by its antagonism of several key neurotransmitter receptors. Understanding this mechanism is crucial for comprehending both its therapeutic actions and its potential to induce long-term neurological adverse effects.
The primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to underlie its antipsychotic effects by mitigating the hyperdopaminergic state associated with psychosis. However, antagonism of D2 receptors in the nigrostriatal pathway is also linked to the emergence of extrapyramidal symptoms (EPS).
In addition to its dopaminergic activity, this compound also exhibits significant antagonism at other receptors:
-
Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic effects.
-
Histamine H1 Receptors: Antagonism of H1 receptors contributes to the sedative effects of the drug.
-
Alpha-1 Adrenergic Receptors: Inhibition of these receptors can lead to orthostatic hypotension and also contributes to sedation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Dixyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a pharmaceutical compound belonging to the phenothiazine class of drugs, primarily recognized for its antipsychotic and antiemetic properties. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors.[1][2] In addition to its high affinity for D2 receptors, this compound also exhibits antagonist activity at histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors.[1] This multi-receptorial profile contributes to both its therapeutic efficacy and its side-effect profile, which includes sedation and potential cardiovascular effects.[1]
These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the pharmacological activity of this compound and similar compounds. The assays are designed to determine the potency of this compound as a dopamine D2 receptor antagonist, assess its functional impact on intracellular signaling, and evaluate its in vitro cytotoxicity.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables provide an illustrative representation of data for a typical dopamine D2 receptor antagonist. These tables serve as a template for the presentation of experimental data generated using the protocols described herein.
Table 1: Receptor Binding Affinity of a Typical D2 Antagonist
| Parameter | Value (nM) | Radioligand | Cell Line |
| Kᵢ (Dopamine D2) | 1.5 | [³H]-Spiperone | HEK293 expressing D2R |
| Kᵢ (Histamine H1) | 5.2 | [³H]-Mepyramine | CHO-K1 expressing H1R |
| Kᵢ (α1-Adrenergic) | 12.8 | [³H]-Prazosin | HEK293 expressing α1aR |
Table 2: Functional Antagonism of a Typical D2 Antagonist
| Assay | Parameter | Value (nM) | Cell Line | Agonist |
| cAMP Inhibition | IC₅₀ | 8.7 | CHO-K1 expressing D2R | Dopamine |
| Calcium Flux | IC₅₀ | 15.3 | HEK293 expressing D2R & Gαqi5 | Quinpirole |
| β-Arrestin Recruitment | IC₅₀ | 22.1 | U2OS PathHunter β-Arrestin ProLink D2R | Dopamine |
Table 3: In Vitro Cytotoxicity of a Typical D2 Antagonist
| Assay | Parameter | Value (µM) | Cell Line | Incubation Time (h) |
| MTT Assay | CC₅₀ | > 50 | HEK293 | 48 |
| LDH Release Assay | CC₅₀ | > 50 | HepG2 | 48 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the in vitro assays.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D2 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Test Compound: this compound.
-
Equipment: 96-well plates, glass fiber filters, scintillation counter, cell harvester.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of this compound at various concentrations.
-
Add 50 µL of [³H]-Spiperone to all wells at a final concentration close to its Kₔ.
-
Add 100 µL of the prepared cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Antagonism: cAMP Inhibition Assay (HTRF)
Objective: To measure the functional potency (IC₅₀) of this compound in blocking dopamine-induced inhibition of cAMP production.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Agonist: Dopamine.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
Detection Kit: HTRF cAMP assay kit.
-
Equipment: 384-well white plates, HTRF-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.
-
-
Antagonist Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.[1]
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells containing this compound.
-
Simultaneously, add forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve.
-
Plot the cAMP signal against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (CC₅₀).
Materials:
-
Cells: HEK293 or HepG2 cells.
-
Culture Medium: DMEM with 10% FBS.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solvent: DMSO or a suitable solubilization buffer.
-
Test Compound: this compound.
-
Equipment: 96-well flat-bottom plates, microplate reader.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC₅₀ value.
-
References
Application Notes and Protocols for Evaluating Dixyrazine in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a typical antipsychotic of the phenothiazine class, first introduced in the late 1960s.[1] Like other drugs in its class, it has been used for its neuroleptic, anxiolytic, and antihistaminic properties.[1][2] Understanding its preclinical profile in contemporary, validated animal models of psychosis is crucial for elucidating its precise behavioral effects and comparing its efficacy and side-effect profile to newer antipsychotic agents. The primary mechanism of action for phenothiazines involves the blockade of dopamine D2 receptors, a cornerstone of the dopamine hypothesis of schizophrenia.[3][4]
These application notes provide detailed protocols for assessing the antipsychotic potential of this compound using established pharmacological animal models. The focus is on behavioral assays with high predictive validity for antipsychotic efficacy, targeting the positive symptoms of psychosis. The protocols are designed to be implemented by researchers in pharmacology and neuroscience to characterize the effects of this compound and similar compounds.
Mechanism of Action: Rationale for Model Selection
This compound's therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in psychosis. Additionally, this compound interacts with other neurotransmitter systems, exhibiting antagonistic effects at serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors. This multi-receptor profile informs the selection of animal models and behavioral tests, as these secondary actions may contribute to its overall efficacy and side-effect profile, such as sedation (H1 antagonism) or hypotension (α1 antagonism).
Figure 1: this compound's multi-receptor binding profile.
The primary D2 antagonism suggests that this compound will be effective in animal models based on dopamine hyperactivity. Its 5-HT2A antagonism is a feature shared with many atypical antipsychotics, suggesting potential efficacy with a lower risk of extrapyramidal side effects compared to purely D2-blocking agents.
Figure 2: Simplified D2 receptor signaling pathway blockade by this compound.
Recommended Animal Models and Behavioral Assays
Pharmacologically-induced models are most appropriate for screening compounds like this compound. These models use psychostimulant drugs to induce behaviors in rodents that are analogous to the positive symptoms of psychosis in humans.
1. Dopamine Agonist-Induced Hyperlocomotion This is a widely used primary screening model to identify compounds with antipsychotic potential. Administration of indirect dopamine agonists, such as amphetamine, reliably increases locomotor activity in rodents. This hyperactivity is considered to model the psychomotor agitation and hyperdopaminergic state associated with psychosis. Antipsychotics that block D2 receptors are effective at attenuating this behavior.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary sensory information. Patients with schizophrenia exhibit deficits in PPI. In rodents, this gating can be disrupted by dopamine agonists or NMDA receptor antagonists, mimicking the deficits seen in patients. The ability of a drug to restore normal PPI is considered a measure of its antipsychotic potential.
3. Conditioned Avoidance Response (CAR) The CAR test has high predictive validity for identifying clinically effective antipsychotic drugs. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance response without impairing the animal's ability to escape the aversive stimulus once it starts, indicating that the effect is not due to simple motor impairment.
Experimental Protocols
Protocol 1: Reversal of Amphetamine-Induced Hyperlocomotion
Figure 3: Workflow for the Amphetamine-Induced Hyperlocomotion test.
A. Principle: To assess the ability of this compound to antagonize the locomotor-activating effects of a dopamine-releasing agent (d-amphetamine). A reduction in amphetamine-induced activity suggests D2 receptor blockade.
B. Materials & Apparatus:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement (e.g., Accuscan or Med Associates).
-
Reagents: d-amphetamine sulfate, this compound, saline (0.9% NaCl), positive control (e.g., Haloperidol).
C. Experimental Procedure:
-
Habituation: Place mice individually into the locomotor activity chambers and allow them to acclimate for 30-60 minutes until baseline activity stabilizes.
-
Test Compound Administration: Inject mice intraperitoneally (i.p.) with the vehicle, a positive control (e.g., Haloperidol 0.1-1 mg/kg), or varying doses of this compound.
-
Pre-treatment Time: Return the animals to their home cages or keep them in the testing chambers for a pre-treatment period (typically 30 minutes for i.p. injection).
-
Psychostimulant Challenge: Inject the mice with d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, ambulatory counts) in 5-minute bins for 60-90 minutes.
D. Data Analysis & Expected Outcome:
-
Calculate the total distance traveled for the entire recording session post-amphetamine injection.
-
Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests.
-
Expected Outcome: The amphetamine-treated group should show a significant increase in locomotor activity compared to the saline group. This compound is expected to produce a dose-dependent reduction in amphetamine-induced hyperlocomotion, similar to the positive control, Haloperidol.
Table 1: Example Data for Amphetamine-Induced Hyperlocomotion
| Treatment Group | N | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | % Inhibition of AMPH Effect |
|---|---|---|---|---|
| Vehicle + Saline | 10 | - | 1500 ± 150 | - |
| Vehicle + AMPH | 10 | 3.0 | 8500 ± 550 | 0% |
| Haloperidol + AMPH | 10 | 0.5 | 2500 ± 200 | 85.7% |
| This compound + AMPH | 10 | 5.0 | 5000 ± 450 | 50.0% |
| This compound + AMPH | 10 | 10.0 | 3000 ± 250 | 78.6% |
| this compound + AMPH | 10 | 20.0 | 1800 ± 180 | 95.7% |
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
Figure 4: Workflow for the Prepulse Inhibition (PPI) test.
A. Principle: To determine if this compound can reverse deficits in sensorimotor gating induced by a dopamine agonist (e.g., apomorphine). Reversal of the PPI deficit indicates potential antipsychotic efficacy.
B. Materials & Apparatus:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Apparatus: Startle response chambers (e.g., SR-LAB, Med Associates) consisting of a sound-attenuating cabinet, a speaker for auditory stimuli, and a platform or restrainer to measure the whole-body startle response.
-
Reagents: Apomorphine HCl (dopamine agonist to induce PPI deficit), this compound, saline, positive control (e.g., Risperidone).
C. Experimental Procedure:
-
Test Compound Administration: Administer this compound, vehicle, or a positive control (e.g., Risperidone 0.5-2 mg/kg) via i.p. or subcutaneous (s.c.) injection.
-
PPI-Disrupting Agent: After a suitable pre-treatment time (e.g., 30 min), administer apomorphine (e.g., 0.5 mg/kg, s.c.) to all groups except the vehicle control group.
-
Acclimation: After another 10-15 minutes, place each rat in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session begins with several startle pulses alone to habituate the response. The main session consists of a pseudorandomized series of trials:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3, 5, or 10 dB above background noise) by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The system records the maximal startle amplitude (Vmax) for each trial.
D. Data Analysis & Expected Outcome:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 * [(Mean startle on pulse-alone trials) - (Mean startle on prepulse+pulse trials)] / (Mean startle on pulse-alone trials)
-
Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity).
-
Expected Outcome: Apomorphine should significantly reduce %PPI compared to the vehicle group. This compound is expected to dose-dependently attenuate the apomorphine-induced deficit in PPI, restoring it towards vehicle levels.
Table 2: Example Data for Reversal of Apomorphine-Induced PPI Deficit
| Treatment Group | N | Dose (mg/kg) | %PPI at +5 dB Prepulse (Mean ± SEM) | %PPI at +10 dB Prepulse (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle + Saline | 12 | - | 55 ± 5.1 | 75 ± 4.8 |
| Vehicle + Apomorphine | 12 | 0.5 | 15 ± 3.2 | 30 ± 4.1 |
| Risperidone + Apomorphine | 12 | 1.0 | 45 ± 4.5 | 65 ± 5.0 |
| This compound + Apomorphine | 12 | 5.0 | 28 ± 3.9 | 45 ± 4.6 |
| this compound + Apomorphine | 12 | 10.0 | 42 ± 4.8 | 62 ± 5.2 |
Protocol 3: Conditioned Avoidance Response (CAR)
Figure 5: Workflow for the Conditioned Avoidance Response (CAR) test.
A. Principle: To evaluate if this compound can selectively suppress a learned avoidance behavior without causing general motor impairment, a hallmark of clinically effective antipsychotics.
B. Materials & Apparatus:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Apparatus: Two-way automated shuttle boxes with a grid floor for delivering footshock, a light and/or speaker for the conditioned stimulus (CS), and automated tracking.
-
Reagents: this compound, saline, positive control (e.g., Haloperidol, Olanzapine).
C. Experimental Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a light and a tone) for 10 seconds.
-
If the rat crosses to the other compartment during the CS, the CS terminates, and no shock is delivered. This is recorded as an avoidance response .
-
If the rat fails to cross during the CS, a mild, constant-current footshock (Unconditioned Stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 5-10 seconds.
-
If the rat crosses to the other side during the US, both the CS and US are terminated. This is recorded as an escape response .
-
If the rat fails to cross during the US, it is recorded as an escape failure .
-
Rats are trained for a set number of trials per day (e.g., 50 trials) until they reach a stable performance criterion (e.g., >80% avoidance responses for two consecutive days).
-
-
Testing:
-
Once trained, rats are assigned to treatment groups.
-
Administer this compound, vehicle, or a positive control (e.g., Haloperidol 0.05 mg/kg, s.c.) 30-60 minutes before the test session.
-
Place the rat in the shuttle box and run a standard session (e.g., 50 trials).
-
Record the number of avoidance responses, escape responses, and escape failures.
-
D. Data Analysis & Expected Outcome:
-
Analyze the number of avoidance responses using a one-way ANOVA or Kruskal-Wallis test.
-
The number of escape failures and escape latency should also be analyzed to rule out motor impairment.
-
Expected Outcome: Vehicle-treated rats should maintain a high level of avoidance responding. This compound is expected to cause a dose-dependent decrease in the number of avoidance responses but should not significantly increase the number of escape failures or escape latency, demonstrating a selective effect on the conditioned behavior.
Table 3: Example Data for Conditioned Avoidance Response
| Treatment Group | N | Dose (mg/kg) | # Avoidance Responses (Mean ± SEM) | # Escape Failures (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | 10 | - | 44.5 ± 2.1 | 0.2 ± 0.1 |
| Haloperidol | 10 | 0.05 | 12.1 ± 3.5 | 0.5 ± 0.2 |
| This compound | 10 | 5.0 | 30.2 ± 4.0 | 0.3 ± 0.1 |
| This compound | 10 | 10.0 | 15.8 ± 3.8 | 0.6 ± 0.3 |
| this compound | 10 | 20.0 | 8.5 ± 2.9 | 1.1 ± 0.5 |
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound's antipsychotic properties. By utilizing models of dopamine-agonist induced hyperlocomotion, sensorimotor gating deficits, and conditioned avoidance, researchers can systematically characterize the compound's efficacy. The expected outcomes, based on this compound's primary mechanism as a D2 antagonist, are a reduction in psychosis-relevant behaviors across all three paradigms. Comparing the effective dose range of this compound to standard antipsychotics like Haloperidol and Risperidone within these models will help to position its potential therapeutic utility and side-effect liability.
References
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Dixyrazine in Human Plasma
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Dixyrazine in human plasma. The described method employs a straightforward protein precipitation protocol for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a phenothiazine derivative with antipsychotic and antihistaminic properties. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic profiling, dose optimization, and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a reliable HPLC-MS/MS method developed for the quantification of this compound in human plasma, suitable for implementation in research and clinical laboratory settings.
Experimental
2.1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a deuterated analog of this compound or a structurally similar compound with stable isotope labels.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a certified vendor)
2.2. Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
2.3. Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2][3][4][5]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters
4.1. HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.2. Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor-to-product ion transitions for this compound and the IS must be optimized by infusing the standard solutions. Based on the molecular weight of this compound (427.6 g/mol ), a plausible precursor ion would be [M+H]+ at m/z 428.6.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 850 L/h |
| MRM Transitions | This compound: m/z 428.6 → [Fragment Ion 1], m/z 428.6 → [Fragment Ion 2] |
| IS: [Precursor Ion] → [Product Ion] |
Note: Fragment ions and collision energies need to be empirically determined for optimal sensitivity.
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
5.1. Linearity The calibration curve should be linear over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.
5.2. Precision and Accuracy The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% for the LLOQ), and the accuracy (expressed as the relative error, %RE) should be within ±15% (±20% for the LLOQ).
Table 1: Summary of Method Validation - Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | 8.5 | -4.2 | 11.2 | -6.8 |
| Low QC | 1.5 | 6.2 | 2.1 | 7.8 | 3.5 |
| Mid QC | 50 | 4.8 | 1.5 | 5.9 | 1.9 |
| High QC | 150 | 3.5 | -1.1 | 4.7 | -2.3 |
5.3. Recovery and Matrix Effect The extraction recovery should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte or IS.
Table 2: Summary of Method Validation - Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 92.4 | 98.1 |
| High QC | 150 | 95.1 | 96.5 |
5.4. Stability The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in clinical and research settings. The validation results confirm that the method is accurate, precise, and robust for its intended purpose.
References
- 1. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Techniques for Assessing Dixyrazine Blood-Brain Barrier Penetration: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Blood-Brain Barrier Penetration Assessment
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For CNS-acting drugs like the phenothiazine derivative Dixyrazine, the ability to penetrate the BBB is a critical determinant of therapeutic efficacy. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. Therefore, accurate assessment of BBB penetration is a cornerstone of neuropharmacology and drug development. This document provides an overview of key in vitro, in vivo, and in silico techniques for evaluating the BBB penetration of compounds like this compound.
In Vitro Methods
In vitro models of the BBB provide a high-throughput and cost-effective means to screen compounds for their potential to cross this barrier early in the drug discovery process. These models are essential for understanding the mechanisms of transport, including passive diffusion and the role of active transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Application Note: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a non-cell-based assay that models the passive diffusion of a compound across the BBB.[1] It utilizes a 96-well plate format where a filter support is coated with a lipid solution, typically a porcine brain lipid extract, to mimic the lipid composition of the BBB.[2] This high-throughput screening tool is particularly useful for assessing the passive transcellular permeability of a large number of compounds in the early stages of drug discovery.[3] The assay measures the effective permeability (Pe) of a compound from a donor to an acceptor compartment.[1] It is important to note that PAMPA-BBB does not account for active transport mechanisms or paracellular transport.[3]
Experimental Protocol: PAMPA-BBB
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is used.
-
The membrane of each well is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).
-
The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.
-
-
Compound Preparation:
-
Test compounds, including a high permeability control (e.g., caffeine) and a low permeability control (e.g., atenolol), are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of typically 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Assay Procedure:
-
The acceptor plate wells are filled with 300 µL of buffer.
-
The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.
-
150 µL of the compound solution is added to each well of the donor plate.
-
The "sandwich" plate is incubated at room temperature for a defined period, typically 4-18 hours, with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
The effective permeability (Pe) is calculated using the following equation:
Where:
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Quantitative Data for Phenothiazine Derivatives (PAMPA-BBB)
| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration | Reference Compound |
| Chlorpromazine | > 4.0 | High | Representative |
| Prochlorperazine | > 4.0 | High | Representative |
| Atenolol | < 2.0 | Low | Control |
| Caffeine | > 4.0 | High | Control |
Note: The above data are representative values for phenothiazines and controls and are not specific to this compound.
Caco-2 Permeability Assay
Application Note: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, can provide insights into BBB penetration. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is more complex than PAMPA as it expresses various transporters, including efflux pumps like P-glycoprotein (P-gp), which are also present at the BBB. By measuring the bidirectional transport of a compound (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined, indicating if the compound is a substrate for active efflux.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
-
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) transport, the test compound (typically at 10 µM) is added to the apical (donor) chamber, and the basolateral (receiver) chamber contains fresh transport buffer.
-
For basolateral-to-apical (B-A) transport, the compound is added to the basolateral (donor) chamber, and the apical (receiver) chamber contains fresh buffer.
-
The plates are incubated at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.
-
-
Sample Analysis and Calculation:
-
At the end of the incubation, samples are taken from the donor and receiver chambers.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) for each direction is calculated using the following formula:
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio (ER) is calculated as:
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Quantitative Data for Phenothiazine Derivatives (Caco-2)
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Penetration | Notes |
| Chlorpromazine | > 10.0 | ~1.0 | High | High permeability, not a significant P-gp substrate. |
| Propranolol | > 10.0 | ~1.0 | High | High permeability control. |
| Atenolol | < 1.0 | ~1.0 | Low | Low permeability control. |
| Digoxin | < 1.0 | > 2.0 | Low | P-gp substrate control. |
Note: The above data are representative values and are not specific to this compound.
References
Application Notes and Protocols for Using Dixyrazine in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a phenothiazine derivative with a pharmacological profile characterized by antagonism of dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.[1] This profile suggests potential applications in behavioral neuroscience research, particularly in studies related to anxiety, psychosis, and locomotor activity. These application notes provide a framework for investigating the effects of this compound in common rodent behavioral paradigms. Due to a lack of specific published data on this compound in these models, the following protocols are based on established general procedures for assessing compounds with similar mechanisms of action. Researchers should consider these as starting points for dose-finding and protocol optimization studies.
Data Presentation
As no specific quantitative data for this compound in the elevated plus-maze and open field tests were found in the public domain, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Hypothetical Dose-Response Effects of this compound in the Elevated Plus-Maze (5-minute test duration)
| Treatment Group | Dose (mg/kg) | Route of Administration | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | 0 | i.p. / p.o. | ||||
| This compound | X | i.p. / p.o. | ||||
| This compound | Y | i.p. / p.o. | ||||
| This compound | Z | i.p. / p.o. | ||||
| Positive Control (e.g., Diazepam) | 1-2 | i.p. |
Table 2: Hypothetical Dose-Response Effects of this compound in the Open Field Test (10-minute test duration)
| Treatment Group | Dose (mg/kg) | Route of Administration | Total Distance Traveled (cm) | Time in Center Zone (s) | Center Zone Entries | Rearing Frequency |
| Vehicle Control | 0 | i.p. / p.o. | ||||
| This compound | X | i.p. / p.o. | ||||
| This compound | Y | i.p. / p.o. | ||||
| This compound | Z | i.p. / p.o. | ||||
| Positive Control (e.g., Amphetamine) | 1-2 | i.p. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[2] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide) elevated 40-50 cm above the floor. Two opposite arms are enclosed by walls (15-20 cm high), and the other two are open.
-
Video camera and tracking software for automated recording and analysis.
-
This compound solution and vehicle control.
-
Standard anxiolytic (e.g., diazepam) as a positive control.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal - i.p., or oral - p.o.). The time between administration and testing should be consistent and based on the pharmacokinetic profile of the drug. A typical pre-treatment time for i.p. injection is 30 minutes.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period.[2] Record the session using a video camera.
-
Behavioral Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Ethological parameters such as head dips, stretch-attend postures, and grooming.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100]. Compare the results between treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[3] A decrease in locomotor activity can indicate sedative effects, while a preference for the periphery of the arena (thigmotaxis) is often interpreted as a sign of anxiety.
Materials:
-
Open field arena (for mice: 40 x 40 x 30 cm; for rats: 100 x 100 x 40 cm). The arena is typically made of a non-porous material for easy cleaning.
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Standard stimulant (e.g., amphetamine) or sedative (e.g., diazepam) as a positive control, depending on the expected effect.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a 10-minute period using the video tracking system.
-
Behavioral Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone. The center zone is typically defined as the central 25% of the arena's total area.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Grooming duration and frequency.
-
-
Data Analysis: Analyze the data to compare locomotor activity and anxiety-like behavior (time in the center) between the different treatment groups.
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.
Mandatory Visualizations
Caption: this compound's antagonistic action on key neurotransmitter receptors.
Caption: Experimental workflow for the Elevated Plus-Maze (EPM) test.
Caption: Experimental workflow for the Open Field Test (OFT).
References
- 1. The gerbil elevated plus-maze I: behavioral characterization and pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving Dixyrazine for In Vivo Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dixyrazine is a typical antipsychotic of the phenothiazine class, primarily recognized for its neuroleptic and antihistaminic properties.[1] Like other phenothiazines, it exerts its therapeutic effects through the antagonism of dopamine D2 receptors.[2] Due to its physicochemical properties, this compound can be challenging to dissolve for in vivo studies, necessitating a well-defined protocol to ensure accurate and reproducible dosing. This document provides a detailed protocol for the dissolution of this compound for administration in animal models, along with relevant data and diagrams to support experimental design.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound, the following table summarizes the solubility of its parent compound, phenothiazine, in various vehicles commonly used in in vivo research. This information can serve as a starting point for vehicle selection and formulation development for this compound. Researchers should perform their own solubility tests for this compound in the selected vehicle to determine the optimal concentration.
| Vehicle | Solubility of Phenothiazine | Remarks |
| Water | Very slightly soluble | The parent compound, phenothiazine, is poorly soluble in water.[3] |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for water-insoluble compounds for in vivo use.[4] However, potential toxicity at higher concentrations should be considered. |
| Ethanol | Slightly soluble | Can be used as a co-solvent.[3] |
| Propylene glycol (PG) | Soluble | A commonly used vehicle in pharmaceutical formulations. |
| Polyethylene glycol 400 (PEG400) | Soluble | Often used as a co-solvent to increase the solubility of poorly water-soluble drugs. |
| Tween 80 (Polysorbate 80) | Forms micellar solutions | A non-ionic surfactant used to increase solubility and stability of formulations. |
| Corn Oil | Soluble | Suitable for oral or subcutaneous administration of lipophilic compounds. |
Experimental Protocols
General Protocol for Dissolving this compound for In Vivo Administration
This protocol provides a general guideline for dissolving this compound. The specific vehicle and concentrations should be optimized based on the experimental requirements, including the desired dose, route of administration, and animal model.
Materials:
-
This compound powder
-
Selected vehicle (e.g., a mixture of DMSO and PEG400, or a solution containing Tween 80)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile pipette tips
Procedure:
-
Vehicle Preparation (Example):
-
To prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% sterile saline, first mix the DMSO and PEG400 in a sterile vial.
-
Add the sterile saline to the DMSO/PEG400 mixture and vortex thoroughly until a homogenous solution is obtained.
-
Note: The choice and ratio of solvents should be determined based on preliminary solubility and toxicity studies.
-
-
Weighing this compound:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and volume. Perform this in a clean, designated area to avoid contamination.
-
-
Dissolution:
-
Add a small amount of the prepared vehicle to the weighed this compound powder to create a paste. This helps in the subsequent dispersion of the compound.
-
Gradually add the remaining vehicle to the paste while continuously vortexing.
-
If the compound does not fully dissolve, sonicate the solution in a water bath. The duration of sonication will depend on the concentration and volume; monitor the solution for clarity. Avoid excessive heating during sonication.
-
-
Sterilization:
-
Once the this compound is completely dissolved and the solution is clear, sterilize it by filtering through a 0.22 µm sterile filter into a new sterile vial. This is crucial for parenteral administration routes (e.g., intravenous, intraperitoneal).
-
-
Final Dilution (if necessary):
-
If a lower concentration is required for injection, the sterile stock solution can be further diluted with sterile saline or PBS. Ensure thorough mixing after dilution.
-
-
Storage:
-
Store the prepared this compound solution protected from light, as phenothiazine derivatives can be light-sensitive. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be validated.
-
Safety Precautions:
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dispose of all waste materials according to institutional guidelines for chemical waste.
Visualizations
This compound Dissolution Workflow
Caption: Workflow for dissolving this compound.
This compound Signaling Pathway
Caption: this compound's primary signaling pathways.
References
Application Notes and Protocols: Cell Culture Models for Testing Dixyrazine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a first-generation antipsychotic medication belonging to the phenothiazine class.[1] While primarily known for its neuroleptic activity, compounds of the phenothiazine family have demonstrated cytotoxic properties, suggesting potential for broader pharmacological investigation.[2][3] Understanding the cytotoxic profile of this compound is crucial for evaluating its safety and exploring potential secondary therapeutic applications, such as in oncology.[3][4] Phenothiazines have been shown to induce apoptosis and modulate various signaling pathways in cancer cells.
These application notes provide a comprehensive framework for assessing the cytotoxicity of this compound using established in vitro cell culture models. The protocols outlined below are based on standard methodologies widely used for evaluating the cytotoxic effects of chemical compounds, including other phenothiazine derivatives.
Recommended Cell Culture Models
The selection of appropriate cell lines is critical for obtaining relevant cytotoxicity data. Based on the known pharmacology of this compound and the cytotoxic effects of related phenothiazines, the following cell lines are recommended:
-
Neuronal Cell Lines (e.g., SH-SY5Y, PC-12): As this compound is a neuroleptic, evaluating its cytotoxicity in neuronal cells is paramount for understanding potential neurotoxic effects.
-
Hepatocyte Cell Lines (e.g., HepG2): The liver is a primary site of drug metabolism. Assessing cytotoxicity in hepatocytes provides insights into potential hepatotoxicity.
-
Cancer Cell Lines: To explore potential anticancer properties, a panel of cancer cell lines is recommended. Based on studies with other phenothiazines, suitable choices include:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Leukemia: K-562, MOLT-4
-
Colon Cancer: SW480, HCT-116
-
-
Normal Human Fibroblasts (e.g., FGH): A non-cancerous cell line should be included as a control to assess the selectivity of this compound's cytotoxic effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 10% SDS, pH 4.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (solvent only) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 560-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Evaluation of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.
Materials:
-
Selected cell lines
-
This compound
-
White or black 96-well plates
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the assay reagent to each well and mix gently.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence or fluorescence using the appropriate plate reader.
-
Analysis: Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay) and express as fold change relative to the untreated control.
Data Presentation
Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| SH-SY5Y | |||
| HepG2 | |||
| MCF-7 | |||
| K-562 | |||
| FGH |
Table 2: Apoptosis Induction by this compound at 48 hours (% of Apoptotic Cells)
| Cell Line | Control | This compound (X µM) | This compound (Y µM) |
| SH-SY5Y | |||
| HepG2 | |||
| MCF-7 | |||
| K-562 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanisms of other phenothiazines and related antipsychotic drugs, this compound-induced cytotoxicity may involve the modulation of dopamine receptors, induction of reactive oxygen species (ROS), and activation of intrinsic apoptotic pathways.
Caption: Postulated signaling pathway for this compound cytotoxicity.
Conclusion
These application notes provide a robust starting point for investigating the cytotoxic effects of this compound. By employing a panel of relevant cell lines and utilizing standardized cytotoxicity and apoptosis assays, researchers can effectively characterize the in vitro toxicological profile of this compound. Further investigation into the specific signaling pathways, potentially through techniques like western blotting for key proteins (e.g., p53, caspases, Bcl-2 family members), will be essential for a complete mechanistic understanding.
References
Application Notes and Protocols for Investigating Dixyrazine in Genetic Mouse Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dixyrazine is a phenothiazine antipsychotic primarily utilized for managing symptoms of schizophrenia and other psychiatric disorders.[1] Its therapeutic action is largely attributed to its antagonism of dopamine D2 receptors, a key mechanism shared by many antipsychotic medications.[1] Furthermore, this compound also interacts with serotonin (5-HT2), histamine (H1), and adrenergic (α1) receptors, which may contribute to its overall efficacy and side-effect profile. While the clinical pharmacology of this compound is established, its specific effects in validated genetic mouse models of schizophrenia have not been extensively reported.
These application notes provide a comprehensive framework for researchers to investigate the preclinical efficacy and mechanisms of action of this compound using established genetic mouse models of schizophrenia. The following protocols are based on standard methodologies employed for analogous phenothiazine antipsychotics, such as chlorpromazine, and are adapted for the study of this compound.
Recommended Genetic Mouse Models
Several genetic mouse models recapitulate aspects of schizophrenia-related pathophysiology and symptomatology. The selection of a model should be guided by the specific research question and the hypothesized mechanism of action of this compound.
| Genetic Mouse Model | Key Features & Relevance to Schizophrenia | Potential Application for this compound Research |
| DISC1 (Disrupted-in-Schizophrenia 1) Mutant Mice | Exhibit a range of behavioral abnormalities relevant to schizophrenia, including deficits in prepulse inhibition (PPI) and latent inhibition, which can be reversed by antipsychotic treatment.[2] These models are based on a strong candidate gene for major mental illnesses.[3] | To assess the ability of this compound to reverse schizophrenia-like sensorimotor gating deficits and other behavioral phenotypes associated with a high-confidence risk gene. |
| NRG1 (Neuregulin-1) Heterozygous Knockout Mice | These mice display behavioral abnormalities that overlap with schizophrenia models and have fewer functional NMDA receptors.[4] Some behavioral phenotypes are partially reversible with atypical antipsychotics like clozapine. | To investigate if this compound can ameliorate behavioral deficits linked to glutamatergic hypofunction, a key hypothesis in schizophrenia pathophysiology. |
| Dopamine D2 Receptor (Drd2) Knockout/Knockdown Mice | While complete knockout mice have complex phenotypes, models with reduced D2 receptor expression can be used to study the specific contribution of this primary target of this compound to behavioral outcomes. | To dissect the D2 receptor-dependent effects of this compound on behaviors relevant to schizophrenia and to understand potential compensatory mechanisms. |
| Dopamine Transporter (DAT) Knockout Mice | These mice exhibit hyperactivity and deficits in learning and memory due to increased extracellular dopamine. They serve as a model for the hyperdopaminergic state thought to underlie positive symptoms of schizophrenia. | To evaluate the efficacy of this compound in normalizing behaviors driven by excessive dopaminergic neurotransmission. |
Experimental Protocols
The following are detailed protocols for administering this compound to mice and assessing its effects on behavioral, neurochemical, and histological endpoints.
Protocol 1: this compound Administration
Objective: To administer this compound to mice for acute or chronic studies.
Materials:
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline, potentially with a small amount of a solubilizing agent like Tween 80 if needed)
-
Animal balance
-
Syringes and needles (appropriate gauge for intraperitoneal injection)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1-10 mg/kg) and the weight of the mice.
-
Dissolve this compound dihydrochloride in the appropriate vehicle. Ensure complete dissolution. Prepare fresh daily.
-
The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental room for at least 1 hour before injection.
-
Weigh each mouse accurately on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
For chronic studies, administer once daily for a specified period (e.g., 21 days).
-
-
Post-Injection Monitoring:
-
Observe animals for any immediate adverse reactions.
-
Return animals to their home cages until behavioral testing. The timing of testing post-injection will depend on the specific behavioral assay and the pharmacokinetic profile of this compound.
-
Protocol 2: Assessment of Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous and psychostimulant-induced locomotor activity.
Materials:
-
Open field apparatus (e.g., a square arena with infrared beams or video tracking software)
-
This compound (prepared as in Protocol 1)
-
Psychostimulant (e.g., amphetamine or phencyclidine [PCP])
-
Saline
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 60 minutes.
-
Habituate each mouse to the open field arena for a set period (e.g., 30-60 minutes) on the day before the experiment.
-
-
Testing:
-
Administer this compound or vehicle i.p.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
For psychostimulant-induced hyperactivity, administer the psychostimulant (e.g., amphetamine) after the this compound pretreatment period and immediately place the mouse in the arena.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total distance traveled and other parameters between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 3: Prepulse Inhibition (PPI) Test
Objective: To assess the effect of this compound on sensorimotor gating deficits in a genetic mouse model.
Materials:
-
Startle response system with a sound-attenuating chamber
-
This compound (prepared as in Protocol 1)
-
Saline
Procedure:
-
Acclimation:
-
Acclimatize the mice to the testing room.
-
-
Testing Session:
-
Administer this compound or vehicle i.p.
-
After the appropriate pretreatment time, place the mouse in the startle chamber.
-
Allow a 5-minute habituation period with background noise (e.g., 65-70 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 74, 78, or 82 dB) presented shortly before the pulse stimulus.
-
No-stimulus trials: Background noise only.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis:
-
Calculate the percent PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare %PPI between treatment groups using ANOVA.
-
Protocol 4: Social Interaction Test
Objective: To evaluate the effect of this compound on social deficits.
Materials:
-
Three-chamber social interaction apparatus
-
Novel, unfamiliar mouse (stranger)
-
This compound (prepared as in Protocol 1)
-
Saline
Procedure:
-
Habituation:
-
Habituate the test mouse to the central chamber of the apparatus for a short period (e.g., 5-10 minutes).
-
-
Sociability Phase:
-
Place a stranger mouse in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.
-
Allow the test mouse to explore all three chambers for a set time (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Phase (optional):
-
Introduce a second, novel stranger mouse into the previously empty wire cage.
-
Record the exploration time of the test mouse for another 10 minutes.
-
-
Data Analysis:
-
Calculate a sociability index (e.g., time spent with the stranger mouse vs. the empty cage).
-
Compare the indices between treatment groups.
-
Protocol 5: Neurochemical Analysis of Brain Tissue
Objective: To measure the levels of dopamine and its metabolites in specific brain regions after this compound treatment.
Materials:
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Dissection tools
-
Homogenizer
-
Reagents for monoamine extraction and HPLC analysis
Procedure:
-
Tissue Collection:
-
Following behavioral testing or after the final drug administration in a chronic study, euthanize the mice.
-
Rapidly dissect specific brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform protein precipitation and centrifugation to obtain a clear supernatant containing the monoamines.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) using a reverse-phase column.
-
Detect and quantify the compounds using an electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentrations of dopamine and its metabolites (ng/mg of tissue protein).
-
Compare the levels between treatment groups. Chronic chlorpromazine administration has been shown to increase dopamine levels in various brain regions in rats.
-
Protocol 6: Immunohistochemical Analysis
Objective: To visualize and quantify the expression of dopamine receptors or other relevant proteins in the brain.
Materials:
-
Microtome or cryostat
-
Microscope slides
-
Primary antibodies (e.g., anti-D2 receptor, anti-tyrosine hydroxylase)
-
Secondary antibodies (fluorescently labeled or enzyme-conjugated)
-
Blocking solutions and buffers
-
Microscope with imaging software
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or microtome.
-
-
Immunostaining:
-
Mount the sections on microscope slides.
-
Permeabilize the tissue and block non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
Mount with a coverslip and an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence or light microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions using image analysis software.
-
Data Presentation
Table 1: Hypothetical Quantitative Data Summary for this compound in DISC1 Mutant Mice
| Behavioral Test | Wild-Type + Vehicle | DISC1 Mutant + Vehicle | DISC1 Mutant + this compound (5 mg/kg) |
| Locomotor Activity (cm traveled in 60 min) | 3500 ± 300 | 5500 ± 450 | 4000 ± 380# |
| Prepulse Inhibition (% PPI at 78 dB prepulse) | 75 ± 5 | 40 ± 6 | 65 ± 7# |
| Social Interaction (Sociability Index) | 0.65 ± 0.05 | 0.40 ± 0.07* | 0.60 ± 0.06# |
*p < 0.05 compared to Wild-Type + Vehicle; #p < 0.05 compared to DISC1 Mutant + Vehicle
Table 2: Hypothetical Neurochemical Data in the Striatum
| Treatment Group | Dopamine (ng/mg protein) | DOPAC (ng/mg protein) | HVA (ng/mg protein) |
| Wild-Type + Vehicle | 10.5 ± 1.2 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| DISC1 Mutant + Vehicle | 14.2 ± 1.5 | 2.1 ± 0.3 | 1.4 ± 0.2* |
| DISC1 Mutant + this compound (5 mg/kg) | 11.8 ± 1.3# | 2.5 ± 0.4 | 1.8 ± 0.3 |
*p < 0.05 compared to Wild-Type + Vehicle; #p < 0.05 compared to DISC1 Mutant + Vehicle
Visualizations
Caption: this compound's multi-receptor antagonism and associated downstream effects.
References
- 1. va.gov [va.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Hadassah BrainLabs | DISC1 mutant mice [brainlabs.org.il]
- 4. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing off-target effects in Dixyrazine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in experiments involving Dixyrazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antipsychotic belonging to the phenothiazine class. Its primary therapeutic effect is mediated through the antagonism of the Dopamine D2 receptor. By blocking this receptor, this compound modulates dopaminergic signaling in the central nervous system.[1][2]
Q2: What are the known off-target effects of this compound?
As a phenothiazine, this compound has a broad pharmacological profile and can interact with several other receptors, which can lead to off-target effects. The most significant off-target interactions are with:
-
Histamine H1 receptors: Antagonism of these receptors is a primary contributor to the sedative effects of this compound.[3]
-
Muscarinic M1 receptors: Blockade of these cholinergic receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, and constipation.
-
Alpha-1 adrenergic receptors: Antagonism of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[2]
-
Serotonin (5-HT) receptors: Like other antipsychotics, this compound may also interact with various serotonin receptor subtypes, which can contribute to its overall therapeutic and side-effect profile.
Q3: How can I be sure that the observed phenotype in my experiment is due to on-target D2 receptor antagonism?
Q4: At what concentration should I start my this compound experiments?
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line or experimental model. Start with a concentration range that brackets the reported binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for the Dopamine D2 receptor. The goal is to use the lowest effective concentration that elicits the desired on-target effect to minimize the engagement of off-target receptors, which typically have lower binding affinities.
Q5: What are some general strategies to minimize off-target effects in my cell-based assays?
-
Dose-Response Studies: Always determine the full dose-response curve for your primary endpoint and any observed toxicity. Use the lowest concentration that produces the desired on-target effect.
-
Use of Controls: Include appropriate controls in your experiments. This can include vehicle controls, positive controls (a known D2 antagonist), and negative controls (a structurally related but inactive compound, if available).
-
Orthogonal Approaches: Whenever possible, confirm your findings using a non-pharmacological method. For example, you could use siRNA or CRISPR-Cas9 to knock down the D2 receptor and see if this mimics the effect of this compound.
-
Target Engagement Assays: To confirm that this compound is interacting with the D2 receptor in your experimental system, consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell toxicity observed at expected efficacious concentrations. | The concentration used may be too high, leading to off-target effects or general cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay across a range of this compound concentrations to determine the cytotoxic concentration 50 (CC50). Ensure your experimental concentrations are well below the CC50. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions (e.g., cell density, passage number, media composition) can alter cellular responses and off-target effects. | Standardize all cell culture parameters. Keep detailed records of cell passage number, seeding density, and media components for each experiment. |
| Observed phenotype does not align with known D2 receptor signaling. | The phenotype may be due to an off-target effect on H1, M1, or α1-adrenergic receptors. | Review the known signaling pathways for these off-target receptors. Use specific antagonists for these receptors in co-treatment with this compound to see if the unexpected phenotype is blocked. |
| Difficulty in replicating results from the literature. | Differences in experimental systems (e.g., cell line, species of origin for receptors) can lead to variations in on-target and off-target effects. | Carefully compare your experimental setup to the published methodology. If possible, use the same cell line and reagents. Consider that receptor subtype expression can vary between cell lines. |
Data Presentation
Due to the limited availability of publicly accessible, comprehensive quantitative binding data for this compound, the following table presents the binding affinities (Ki in nM) for Chlorpromazine , a structurally similar and well-characterized phenothiazine antipsychotic. This data serves as a proxy to illustrate the typical polypharmacology of this class of compounds. A lower Ki value indicates a higher binding affinity.
| Receptor | Chlorpromazine Ki (nM) | Receptor Type | Potential Off-Target Effect |
| Dopamine D2 | 3.5 | On-Target | Antipsychotic Efficacy |
| Histamine H1 | 4.7 | Off-Target | Sedation, Weight Gain |
| Alpha-1 Adrenergic | 11 | Off-Target | Hypotension, Dizziness |
| Serotonin 5-HT2A | 13 | Off-Target | Anxiolytic/Antidepressant Effects |
| Muscarinic M1 | 77 | Off-Target | Anticholinergic Effects |
Note: This data is for Chlorpromazine and should be used as a reference. The actual binding affinities for this compound may vary.
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the D2 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus (Cell Harvester) and Glass Fiber Filters.
-
Scintillation Fluid and Liquid Scintillation Counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific agent, the radioligand, and the cell membrane suspension.
-
Competition: Add serial dilutions of this compound, the radioligand, and the cell membrane suspension.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Cell-Based Assay for Histamine H1 Receptor Antagonism
This protocol assesses the functional antagonism of this compound at the Histamine H1 receptor by measuring changes in intracellular calcium.
-
Objective: To determine if this compound can block histamine-induced calcium mobilization.
-
Materials:
-
HEK293 or CHO cells stably expressing the human Histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine (agonist).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Wash the cells and add varying concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence plate reader. Add a fixed concentration of histamine (typically the EC80) to all wells and immediately begin measuring fluorescence.
-
Data Acquisition: Measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the log concentration of this compound.
-
Use non-linear regression to calculate the IC50 value for this compound's antagonistic activity.
-
-
Mandatory Visualizations
Caption: this compound's on-target and major off-target signaling pathways.
Caption: Experimental workflow for minimizing and identifying off-target effects.
Caption: Logical troubleshooting guide for unexpected experimental outcomes.
References
How to prevent Dixyrazine degradation in solution
Welcome to the Technical Support Center for Dixyrazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a typical antipsychotic and antihistamine medication.[1] It belongs to the phenothiazine class of compounds, which are characterized by a tricyclic structure containing a sulfur and a nitrogen atom in the central ring.[2] This chemical structure is crucial to understanding its stability, as the phenothiazine nucleus is susceptible to certain types of degradation.[2]
Q2: What are the primary causes of this compound degradation in solution?
As a phenothiazine derivative, this compound is primarily susceptible to three main degradation pathways in solution:
-
Oxidation: The sulfur atom in the phenothiazine ring is easily oxidized, which is a common degradation pathway for this class of drugs.[2][3] This can lead to the formation of sulfoxide and other oxidation products.
-
Photodegradation: Phenothiazines are known to be sensitive to light. Exposure to UV and even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products and often a change in the solution's color.
-
Hydrolysis: Depending on the pH of the solution, the side chain of this compound may be susceptible to hydrolysis, although for many phenothiazines, oxidation and photodegradation are more significant concerns.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures. Recommended storage is at -20°C for short-term storage (up to one year) and -80°C for long-term storage (up to two years).
-
Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q4: What solvent should I use to prepare my this compound stock solution?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure you are using anhydrous, high-purity DMSO to avoid introducing water that could participate in hydrolytic degradation.
Troubleshooting Guides
Issue 1: My this compound solution has changed color (e.g., turned yellow, pink, or brown).
-
Possible Cause: Discoloration is a common indicator of degradation in phenothiazine solutions, often due to oxidation or photodegradation. The formation of colored radical cations and other oxidized species can occur upon exposure to light and/or oxygen.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been consistently protected from light and stored at the recommended low temperature.
-
Check Solvent Quality: Impurities in the solvent can sometimes catalyze degradation. Use high-purity, anhydrous solvents.
-
Inert Atmosphere: If you are not already doing so, consider preparing and storing your solutions under an inert atmosphere (nitrogen or argon).
-
Analytical Confirmation: If possible, analyze a small aliquot of the discolored solution using HPLC to confirm the presence of degradation products.
-
Discard if Necessary: If significant degradation is suspected or confirmed, it is best to discard the solution and prepare a fresh batch.
-
Issue 2: I am observing a precipitate in my aqueous buffer solution.
-
Possible Cause: Phenothiazines can have limited solubility in aqueous buffers, especially at neutral or alkaline pH. Precipitation can also occur if a highly concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer.
-
Troubleshooting Steps:
-
Check pH: The solubility of phenothiazines can be pH-dependent. Adjusting the pH of your buffer might improve solubility.
-
Optimize Dilution: When diluting a DMSO stock solution, add the stock solution to the aqueous buffer slowly while vortexing to prevent the drug from crashing out.
-
Consider Co-solvents: In some cases, the addition of a small percentage of an organic co-solvent (e.g., ethanol) to the aqueous buffer can improve the solubility of the compound. However, you must first verify that the co-solvent is compatible with your experimental system.
-
Filter the Solution: If a fine precipitate is present, you can try to remove it by filtering the solution through a 0.22 µm syringe filter. Be aware that this may reduce the final concentration of your drug.
-
Issue 3: I am seeing unexpected results in my experiments that could be due to degradation.
-
Possible Cause: The loss of the active parent compound and the presence of unknown degradation products can significantly impact experimental outcomes.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. Avoid using solutions that have been stored for extended periods, even under recommended conditions.
-
Perform a Forced Degradation Study: To understand how your experimental conditions might be affecting the stability of this compound, you can perform a forced degradation study (see Experimental Protocols section). This will help you identify potential degradants and develop an analytical method to monitor the stability of your solutions in real-time.
-
Use a Stability-Indicating Analytical Method: Develop and use an HPLC method that can separate the parent this compound peak from any potential degradation products. This will allow you to accurately quantify the amount of active compound remaining in your solution at any given time.
-
Quantitative Data on Phenothiazine Stability
| Stress Condition | Time | % Degradation of Fluphenazine HCl | Primary Degradation Pathway |
| 0.1 N HCl | 12 hours | ~17% | Hydrolysis |
| 0.1 N NaOH | 12 hours | ~14% | Hydrolysis |
| 10% H₂O₂ | 12 hours | ~33% | Oxidation |
| UV Light | 3 days | ~6% | Photodegradation |
| Dry Heat (75°C) | 12 hours | ~12% | Thermolysis |
Data is adapted from a forced degradation study on Fluphenazine Hydrochloride and should be used as a general reference only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 75°C oven for 24 hours. Also, heat a solution of this compound at 75°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of your HPLC method.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., a mixture of methanol and acetonitrile). A suggested starting gradient could be from 30% organic to 90% organic over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 259 nm, which is used for the similar compound Fluphenazine).
-
Column Temperature: Ambient or controlled at 30°C.
2. Method Validation:
-
Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent this compound peak and from each other.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Primary degradation pathways for phenothiazines like this compound.
Caption: Workflow of preventative measures for this compound solution stability.
References
Dixyrazine Sedation Management Center: A Technical Guide for Researchers
Welcome to the technical support center for managing Dixyrazine-induced sedation in animal studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the sedative effects of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation antipsychotic medication belonging to the phenothiazine class.[1][2] It is primarily used to manage the symptoms of schizophrenia and other psychiatric disorders.[1] Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors in the brain, which helps to alleviate symptoms like hallucinations and delusions.[1][2]
Q2: What causes the sedative side effects of this compound?
A2: The sedative effects of this compound are primarily caused by its potent antagonism of histamine H1 receptors in the central nervous system. Blockade of these receptors interferes with the wakefulness-promoting role of histamine, leading to drowsiness and sedation. Additionally, its antagonist activity at α1-adrenergic receptors can contribute to its sedative properties.
Q3: How does this compound's receptor profile contribute to sedation?
Table 1: this compound Receptor Binding Profile
| Receptor Target | Effect of this compound | Primary Associated Outcome |
| Dopamine D2 | Antagonist | Antipsychotic effects |
| Histamine H1 | Potent Antagonist | Sedation , antiemetic effects |
| Serotonin 5-HT2A | Antagonist | Potential modulation of antipsychotic and side-effect profile |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, potential contribution to sedation |
Q4: Are there any known drug interactions that can worsen this compound-induced sedation?
A4: Yes, co-administration of this compound with other central nervous system (CNS) depressants can significantly enhance its sedative effects. Caution should be exercised when using this compound concurrently with benzodiazepines, opioids, and alcohol, as this can lead to increased drowsiness and respiratory depression.
Troubleshooting Guide: Managing this compound-Induced Sedation
This guide provides a systematic approach to addressing excessive sedation in animal subjects during your experiments.
Problem: Unexpectedly high levels of sedation are observed in animals following this compound administration, impacting experimental readouts.
Step 1: Assess the Severity of Sedation
-
Initial Observation: Are the animals immobile, or do they exhibit a reduced but present response to stimuli?
-
Righting Reflex: Gently place the animal on its back. Does it quickly right itself? A delayed or absent righting reflex indicates a significant level of sedation.
-
Behavioral Scoring: Utilize a standardized sedation scale to quantify the level of sedation. (See Experimental Protocols section for an example).
Step 2: Review Dosing and Administration
-
Dose Verification: Double-check the calculated dose and the concentration of your this compound solution.
-
Route of Administration: Confirm the correct route of administration was used as specified in your protocol.
-
Dose-Response Pilot Study: If you are establishing a new experimental paradigm, consider conducting a dose-response study to determine the optimal dose of this compound that achieves the desired therapeutic effect with manageable sedation.
Step 3: Consider Pharmacological Countermeasures
-
Modafinil: The wakefulness-promoting agent modafinil has been explored to counteract antipsychotic-induced sedation. Consider a pilot study to evaluate its efficacy in your model. Published studies suggest that modafinil may improve alertness without exacerbating psychosis, although this should be carefully monitored.
-
Caffeine: While less potent, caffeine can be considered as a relatively safe option to mitigate mild sedation.
Step 4: Implement Supportive Care
-
Thermoregulation: Sedated animals are prone to hypothermia. Monitor body temperature and provide a heat source if necessary.
-
Hydration and Nutrition: Ensure easy access to food and water. For severely sedated animals, consider providing nutritional supplements and monitoring for dehydration.
Step 5: Refine Experimental Design
-
Timing of Behavioral Testing: If possible, conduct behavioral tests during the period of lowest anticipated sedation, which may be several hours after this compound administration.
-
Acclimatization: Ensure animals are properly acclimated to the testing environment to minimize stress-induced behavioral changes that could be confounded with sedation.
Detailed Experimental Protocols
1. Open Field Test for Locomotor Activity and Sedation Assessment
-
Objective: To assess spontaneous locomotor activity and exploratory behavior, which are typically reduced by sedative agents.
-
Apparatus: A square or circular arena with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predetermined duration (e.g., 10-30 minutes) using an automated video-tracking system.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Parameters to Analyze:
-
Total distance traveled: A primary measure of locomotor activity.
-
Time spent in the center zone: Can be an indicator of anxiety-like behavior, but profound sedation will reduce entries into the center.
-
Velocity: Average speed of movement.
-
Rearing frequency: Number of times the animal stands on its hind legs.
-
2. Rotarod Test for Motor Coordination and Balance
-
Objective: To evaluate motor coordination and balance, which can be impaired by sedation.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few days prior to the experiment to establish a baseline performance.
-
On the test day, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an appropriate inter-trial interval.
-
-
Parameters to Analyze:
-
Latency to fall: The time the animal remains on the rotating rod.
-
Rotation speed at the time of fall (for accelerating rotarod): Indicates the animal's motor coordination limit.
-
3. Catalepsy Bar Test for Assessment of Muscle Rigidity
-
Objective: To measure the time an animal maintains an externally imposed posture, a sign of catalepsy which can be induced by dopamine D2 receptor antagonists like this compound.
-
Apparatus: A horizontal bar raised to an appropriate height for the animal (e.g., 9 cm for rats).
-
Procedure:
-
Gently place the animal's forepaws on the bar.
-
Start a stopwatch and measure the time it takes for the animal to remove both paws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Parameters to Analyze:
-
Latency to descend: The time the animal remains in the imposed posture.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound-induced sedation.
Caption: The signaling pathway of the H1 histamine receptor and its antagonism by this compound.
References
Technical Support Center: Optimizing Dixyrazine Dosage for Long-Term Animal Studies
Disclaimer: Publicly available data on the specific use of Dixyrazine in long-term animal studies is limited. This guide is based on general principles of pharmacology and toxicology for phenothiazine derivatives and preclinical long-term studies. Researchers should conduct thorough dose-range finding studies and consult relevant institutional and regulatory guidelines before commencing any long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I determine a starting dose for a long-term study with this compound?
A1: A starting dose for a long-term study should be determined following a dose-range finding (DRF) study of shorter duration (e.g., 7-14 days). The highest dose in the long-term study should be the Maximum Tolerated Dose (MTD) determined from the DRF study. The MTD is the highest dose that does not cause overt toxicity or more than a 10% reduction in body weight. Subsequent lower doses should be fractions of the MTD (e.g., MTD/2, MTD/4).
Q2: Which animal species are most appropriate for long-term studies with this compound?
A2: For new chemical entities, regulatory guidelines often recommend studies in two species, typically a rodent (like rats or mice) and a non-rodent (like dogs or minipigs).[1] The choice should be based on which species has a metabolic profile for this compound that is most similar to humans.[2] Given that this compound is a phenothiazine, species that have been used for other compounds in this class, such as rats and dogs, would be appropriate starting points.
Q3: What are the potential signs of toxicity to monitor for with phenothiazine derivatives like this compound?
A3: Phenothiazines can cause a range of effects. Key signs to monitor include sedation, ataxia (loss of coordination), hypotension (low blood pressure), and extrapyramidal symptoms (movement disorders).[3] During long-term studies, it is crucial to monitor for changes in body weight, food and water consumption, clinical chemistry, hematology, and any behavioral abnormalities.[4] Chronic administration of antipsychotics in rodents has also been associated with an increase in mammary neoplasms.[3]
Q4: How frequently should animals be monitored during a long-term study?
A4: Animal health should be checked daily for any signs of morbidity or mortality. Detailed clinical observations should be recorded at least once a week. Body weight and food consumption should also be measured weekly. For studies longer than one month, interim assessments, such as blood collection for hematology and clinical chemistry, should be conducted at appropriate intervals (e.g., 1, 3, and 6 months).
Q5: What are the key considerations for the long-term administration route and formulation?
A5: The chosen administration route should be relevant to the intended human use. For oral drugs, administration via oral gavage or in the diet/drinking water are common. The formulation should be stable for the duration of the study and palatable if mixed with food or water. The dosing schedule is also critical; infrequent dosing of a drug with a short half-life can lead to large fluctuations in plasma concentration, potentially impacting the therapeutic index and safety margin.
Troubleshooting Guide
Q1: I am observing unexpected mortality at my lowest dose. What should I do?
A1: Immediately pause dosing and investigate the cause. Review your dose calculations, formulation preparation, and administration technique. Consider the possibility of contamination or errors in animal handling. It may be necessary to conduct a new dose-range finding study with a lower set of doses.
Q2: My animals are showing excessive sedation, affecting their ability to eat and drink. How can I manage this?
A2: Excessive sedation is a known side effect of phenothiazines. If it is impacting animal welfare, you may need to lower the dose levels. Consider a more frequent, lower-dose administration schedule to reduce peak plasma concentrations. Ensure easy access to food and water. If using a diet-mixed formulation, check if the sedation is leading to reduced food intake and consequently, lower drug consumption than intended.
Q3: I am observing significant weight loss in my high-dose group, but no other clinical signs. What could be the cause?
A3: Weight loss can be a direct toxic effect of the compound or an indirect effect of sedation, reduced palatability of medicated feed, or other drug-induced metabolic changes. Increase the frequency of body weight measurement for this group. Analyze food consumption data carefully. If the medicated feed is the issue, you may need to switch to oral gavage for more precise dosing.
Q4: I am concerned about the stability of my this compound formulation for a 6-month study. What steps should I take?
A4: The stability of the dosing formulation is critical. You should validate the stability of your formulation under the conditions of preparation and storage for the entire duration it will be used. For example, if you prepare a stock solution weekly, you must have data showing it is stable for at least 7 days at the storage temperature. Regular analytical chemistry checks of the formulation from different batches should be performed to ensure the concentration is correct.
Data Presentation
Table 1: Example Dose-Range Finding (DRF) Study Design and Results (14-Day Rodent Study)
| Group | Dose Level (mg/kg/day) | Number of Animals (M/F) | Key Observations | Mortality |
| 1 | Vehicle Control | 5/5 | No significant findings | 0/10 |
| 2 | 10 | 5/5 | Mild, transient sedation post-dosing | 0/10 |
| 3 | 30 | 5/5 | Moderate sedation, slight decrease in food intake | 0/10 |
| 4 | 100 | 5/5 | Severe sedation, ataxia, >10% body weight loss | 2/10 |
| 5 | 300 | 5/5 | Moribund condition within 3 days | 10/10 |
| Conclusion: The MTD is estimated to be 30 mg/kg/day. Doses for the long-term study could be set at 30, 15, and 7.5 mg/kg/day. |
Table 2: Example Monitoring Parameters for a 90-Day Chronic Toxicity Study
| Parameter | Frequency |
| Mortality/Morbidity Checks | Twice Daily |
| Detailed Clinical Observations | Weekly |
| Body Weight | Weekly |
| Food Consumption | Weekly |
| Ophthalmoscopy | Pre-study and at termination |
| Hematology & Clinical Chemistry | Pre-study, Month 1, and at termination |
| Urinalysis | At termination |
| Full Histopathology | At termination |
Table 3: Hypothetical Pharmacokinetic Parameters of a Phenothiazine Derivative in Different Species
| Parameter | Rat | Dog | Monkey |
| Tmax (hr) | 1.5 | 2.0 | 2.5 |
| Cmax (ng/mL) | 150 | 120 | 110 |
| AUC (ng*hr/mL) | 950 | 1100 | 1250 |
| Half-life (hr) | 4 | 8 | 10 |
| Note: This table presents hypothetical data for illustrative purposes. Actual pharmacokinetic parameters can vary significantly between species. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Rodents
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound for a subsequent long-term study.
-
Animals: Use a rodent species (e.g., Sprague-Dawley rats), 8-10 weeks old, with an equal number of males and females per group.
-
Groups: A minimum of a vehicle control group and 3-4 dose groups. Doses should be selected based on any existing acute toxicity data, with a wide range to identify a toxic dose.
-
Administration: Administer this compound or vehicle daily for 14 consecutive days. The route of administration should be consistent with the planned long-term study (e.g., oral gavage).
-
Observations:
-
Monitor mortality and clinical signs twice daily.
-
Record body weight on Day 1, Day 7, and Day 14.
-
Record food consumption weekly.
-
-
Endpoint: At the end of the 14-day period, euthanize all surviving animals. Conduct a gross necropsy.
-
MTD Determination: The MTD is the highest dose that causes no mortality and no more than a 10% loss of body weight, without other signs of severe distress.
Protocol 2: 90-Day Chronic Toxicity Study in a Rodent Species
-
Objective: To evaluate the potential toxicity of this compound following repeated administration over 90 days.
-
Animals: Use the same species and strain as in the DRF study.
-
Groups: A vehicle control group and three dose groups (e.g., Low, Mid, High). The high dose should be the MTD from the DRF study.
-
Administration: Administer this compound or vehicle daily for 90 days.
-
In-life Monitoring:
-
Conduct daily clinical observations and twice-daily mortality checks.
-
Measure body weight and food consumption weekly.
-
Perform detailed physical examinations weekly.
-
Conduct ophthalmic examinations prior to the study and before termination.
-
Collect blood samples for hematology and clinical chemistry analysis at baseline, month 1, and termination.
-
-
Terminal Procedures:
-
At day 91, euthanize all animals.
-
Collect blood for terminal hematology and clinical chemistry.
-
Conduct a full gross necropsy, recording the appearance of all organs and tissues.
-
Weigh key organs (e.g., liver, kidneys, brain, spleen).
-
Preserve a comprehensive list of tissues in formalin for histopathological examination.
-
Visualizations
Caption: Experimental workflow for long-term animal toxicity studies.
Caption: Simplified signaling pathway for a phenothiazine-like compound.
References
Technical Support Center: Dixyrazine Application in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving artifacts when using Dixyrazine in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative, a class of compounds known for their antipsychotic and antiemetic properties. Its mechanism of action is complex and involves the antagonism of several neurotransmitter receptors. Primarily, it blocks dopamine D2 receptors, but also exhibits significant activity at muscarinic (anticholinergic), histaminic (H1), and alpha-1 adrenergic receptors.[1] This broad pharmacological profile is key to understanding its potential effects and artifacts in electrophysiological recordings.
Q2: What are the expected electrophysiological effects of this compound application?
Given its multi-receptor activity, this compound can be expected to have several effects on neuronal and cardiac cell electrophysiology. As a phenothiazine, it may alter action potential duration and shape. Studies on related compounds like thioridazine have shown dose-dependent increases in the effective refractory period and conduction time in ventricular tissue.[1] Furthermore, phenothiazines are known to block various ion channels, including hERG potassium channels, which can prolong the QT interval in cardiac preparations.[2][3] Effects on other channels, such as sodium and calcium channels, have also been reported for some phenothiazines.[4]
Q3: Can this compound directly affect the properties of the cell membrane?
Yes, phenothiazine derivatives are known to intercalate into the plasma membrane. This can alter the physical properties of the membrane, potentially affecting its fluidity and stability. Such changes could, in turn, impact the integrity of the gigaohm seal in patch-clamp experiments or alter the cell's capacitance. For instance, chlorpromazine, a related phenothiazine, has been shown to decrease the membrane capacitance of megakaryocytes.
Troubleshooting Guide
Issue 1: Unstable Seal Resistance or Sudden Loss of Whole-Cell Configuration
Question: After applying this compound, I'm observing a gradual decrease in my gigaohm seal resistance, or I'm losing the whole-cell configuration entirely. What could be the cause?
Answer: This issue could be related to the membrane-altering properties of phenothiazines.
-
Possible Cause 1: Membrane Destabilization. As this compound is a phenothiazine derivative, it can insert into the lipid bilayer, altering its physical properties and potentially destabilizing the high-resistance seal between the patch pipette and the cell membrane.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize non-specific membrane effects.
-
Ensure High-Quality Recordings Pre-Application: Only begin experiments on cells that exhibit a highly stable and high-resistance seal (>1 GΩ) for a significant baseline period (5-10 minutes) before this compound application.
-
Monitor Seal Resistance Continuously: Actively monitor the seal resistance throughout the experiment. A slow, continuous drop in resistance after drug application is a strong indicator of a membrane-destabilizing effect.
-
Consider Perforated Patch: If the experimental design allows, using a perforated patch-clamp configuration can sometimes provide a more stable recording by leaving the cell membrane intact.
-
Issue 2: Drifting Baseline Current or Changing Resting Membrane Potential
Question: I'm seeing a slow, continuous drift in my baseline current (in voltage-clamp) or a change in the resting membrane potential (in current-clamp) after applying this compound. Is this a real physiological effect or an artifact?
Answer: This could be a combination of a genuine physiological effect and a potential artifact. Distinguishing between the two is critical.
-
Possible Cause 1: Block of Leak Channels. this compound's broad receptor and channel blocking profile may include effects on constitutively active "leak" ion channels that contribute to the resting membrane potential. Inhibition of these channels would cause a change in the holding current or resting potential.
-
Possible Cause 2: Altered Liquid Junction Potential. While less likely to be the primary cause, ensure that the application of this compound solution does not significantly alter the ionic composition of the extracellular solution in a way that would change the liquid junction potential between the bath and the reference electrode.
-
Possible Cause 3: Gradual Cell Health Decline. The observed drift could be a sign of deteriorating cell health, which may be exacerbated by the compound.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure a stable baseline recording with minimal drift for an extended period before any drug application.
-
Perform Washout Experiments: A true pharmacological effect on ion channels should be at least partially reversible upon washing out the drug. If the drift continues or worsens after washout, it is more likely to be an artifact or a sign of irreversible cell damage.
-
Control for Vehicle Effects: Apply the vehicle solution (the solution this compound is dissolved in, e.g., DMSO) at the same final concentration to ensure it is not causing the observed drift.
-
Monitor Access Resistance: In whole-cell mode, a stable access resistance is a good indicator of a healthy cell and a good recording configuration. A significant increase in access resistance can lead to a loss of voltage control and apparent drifts in current.
-
Issue 3: Unexpected Changes in Action Potential Waveform or Firing Pattern
Question: this compound is causing changes to the action potential shape (e.g., broadening) and altering the cell's firing pattern in ways that are difficult to interpret. How can I dissect these effects?
Answer: These are likely genuine, complex pharmacological effects stemming from this compound's action on multiple ion channels.
-
Possible Causes:
-
Potassium Channel Blockade: Phenothiazines are known to block potassium channels, such as the hERG channel. This would slow the repolarization phase of the action potential, leading to its broadening.
-
Sodium Channel Blockade: Some phenothiazines also affect voltage-gated sodium channels, which could alter the action potential threshold and upstroke velocity.
-
Calcium Channel Modulation: Effects on calcium channels could alter the action potential plateau and afterhyperpolarization.
-
Receptor-Mediated Effects: Antagonism of D2, muscarinic, or adrenergic receptors can modulate the activity of various ion channels through intracellular signaling cascades, indirectly affecting cell excitability and firing patterns.
-
-
Troubleshooting and Investigation Steps:
-
Voltage-Clamp Analysis: To understand the specific ionic currents being affected, switch to voltage-clamp mode. Use specific voltage protocols to isolate and measure individual currents (e.g., sodium, potassium, calcium currents) before and after this compound application.
-
Dose-Response Curve: Perform a dose-response analysis to characterize the potency of this compound on the observed effects.
-
Use of Specific Channel Blockers: In conjunction with this compound, use known specific blockers of other channels to isolate the contribution of each current to the overall effect on the action potential.
-
Data Presentation
Table 1: Effects of Phenothiazine Derivatives on Ion Channels
| Compound | Channel | Preparation | Effect | IC50 / Concentration | Reference |
| Thioridazine | hERG | CHO cells | Block | 224 ± 42 nM | |
| Chlorpromazine | hERG | CHO cells | Block | 1561 ± 281 nM | |
| Chlorpromazine | Voltage-gated proton channels | BV2 microglial cells | Inhibition | 2.2 µM | |
| Promethazine | IK (Ca2+-activated K+ channel) | Whole-cell | Block | 49 ± 0.2 µM (at pH 7.4) | |
| Chlorpromazine | NMDA Receptor | Cultured rat hippocampal neurons | Slowed deactivation | 30-1000 µM |
Table 2: Electrophysiological Effects of Thioridazine on Ventricular Tissue
| Parameter | Dose | Effect | Reference |
| Effective Refractory Period | 10 mg/kg & 50 mg/kg | Significantly increased | |
| Conduction Time | 10 mg/kg & 50 mg/kg | Significantly increased | |
| Idioventricular Automaticity | 10 mg/kg | Suppressed |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Neuronal Ion Channels with this compound Application
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The osmolarity should be adjusted to 305-315 mOsm. The solution should be continuously bubbled with 95% O2–5% CO2.
-
Intracellular Solution: (for potassium channel recording, in mM) 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be between 280-290 mOsm. Filter the solution at 0.2 µm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution into the aCSF to the final desired concentration. The final DMSO concentration should not exceed 0.1%.
-
-
Cell Preparation (Acute Brain Slices):
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogenated slicing solution.
-
Cut brain slices (e.g., 300 µm thick) using a vibratome.
-
Transfer slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Under visual control, approach a target neuron in the slice with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Data Acquisition and this compound Application:
-
Allow the cell to stabilize for at least 5-10 minutes after achieving whole-cell configuration. During this time, monitor access resistance and holding current for stability.
-
Record baseline currents using the desired voltage protocol (e.g., a series of depolarizing steps to activate voltage-gated channels). A stable baseline should be recorded for at least 5 minutes.
-
Switch the perfusion system to the aCSF containing the final concentration of this compound.
-
Record the effects of this compound for 5-15 minutes, or until a steady-state effect is observed.
-
To test for reversibility, switch the perfusion back to the control aCSF and record the washout for at least 10-15 minutes.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Navigating the Stability of Dixyrazine: A Technical Support Guide
For researchers, scientists, and drug development professionals, understanding the stability of a compound in various laboratory solvents is paramount to ensuring the accuracy and reproducibility of experimental results. This technical support center provides a comprehensive guide to the stability of Dixyrazine, a phenothiazine derivative, in common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, as a phenothiazine derivative, is known to be sensitive to environmental factors. Key stability concerns include its susceptibility to oxidation and degradation upon exposure to light and moisture. The stability of phenothiazines is also influenced by the pH of the solution. It is recommended to store this compound in a cool, dry, and dark place to minimize degradation.
Q2: In which common laboratory solvents is this compound soluble?
This compound is reported to be soluble in organic solvents such as ethanol and methanol. However, it exhibits poor solubility in water. When preparing aqueous solutions, it may be necessary to use co-solvents or adjust the pH to improve solubility.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of phenothiazine compounds, including this compound, is pH-dependent. While specific data for this compound is limited, phenothiazines are generally more stable in acidic conditions compared to neutral or alkaline environments. Researchers should carefully consider the pH of their buffered solutions to optimize the stability of this compound during experiments.
Q4: Is this compound susceptible to photodegradation?
Yes, this compound is sensitive to light. Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of the compound. One study indicated that while this compound was stable under fluorescent light, it degraded when exposed to the more intense light of a CPS Suntest stability chamber[1]. Therefore, it is crucial to protect solutions of this compound from light by using amber glassware or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound from solution | - Exceeding the solubility limit in the chosen solvent.- Change in temperature affecting solubility.- pH of the aqueous buffer is not optimal for solubility. | - Prepare a more dilute solution.- Gently warm the solution to aid dissolution (if thermal stability is not a concern).- Adjust the pH of the aqueous solution to a more acidic range. |
| Discoloration of this compound solution (e.g., turning yellow or brown) | - Oxidation of the phenothiazine ring structure.- Photodegradation due to exposure to light. | - Prepare fresh solutions before use.- Store solutions in amber vials or protect from light.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Inconsistent results in analytical assays (e.g., HPLC) | - Degradation of this compound in the prepared sample or standard solutions.- Use of a non-stability-indicating analytical method. | - Ensure proper storage of stock and working solutions (refrigerated and protected from light).- Analyze samples promptly after preparation.- Develop and validate a stability-indicating HPLC method capable of separating the intact drug from its degradation products. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
1. Preparation of Stock Solution:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature and protected from light for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) in an oven. Also, heat the stock solution at a similar temperature.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to shield it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a reverse-phase HPLC system with a C18 column and a photodiode array (PDA) detector. The mobile phase could consist of a mixture of an acidic buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
Visualizing Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
This technical support guide provides a foundational understanding of the stability of this compound in laboratory settings. For critical applications, it is strongly recommended to perform in-house stability studies under your specific experimental conditions and to validate analytical methods accordingly.
References
Technical Support Center: Interpreting In Vitro Data for Dixyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dixyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be investigating in vitro?
This compound is a phenothiazine-class antipsychotic agent with a multifactorial mechanism of action.[1] Your in vitro studies should primarily focus on its antagonist activity at the following receptors:
-
Dopamine D2 receptors: This is considered its primary therapeutic target for antipsychotic effects.[1][2]
-
Muscarinic receptors: this compound exhibits anticholinergic properties by blocking these receptors.[1]
-
Histamine H1 receptors: Its antagonist activity at H1 receptors contributes to its sedative effects.[1]
-
Alpha-1 adrenergic receptors: Blockade of these receptors can lead to effects like vasodilation.
Q2: I am observing high variability in my cell-based assay results. What are the common causes?
High variability in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range.
-
Inconsistent Cell Seeding: Verify your cell seeding densities are uniform across all wells.
-
Reagent Preparation: Prepare fresh reagents and ensure accurate dilutions of this compound and other compounds.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.
Q3: How do I determine if this compound is a competitive or non-competitive antagonist at its target receptors?
Schild analysis is a classical pharmacological method used to differentiate between competitive and non-competitive antagonism. A Schild plot with a slope of 1 is indicative of competitive antagonism. Deviations from a slope of 1 may suggest non-competitive antagonism or other complex interactions.
Q4: Are there any known off-target effects of this compound that I should consider in my in vitro studies?
Phenothiazines as a class are known to have broad biological activities and can interact with multiple targets. Besides its primary targets, consider evaluating for:
-
Cytotoxicity: Phenothiazines have been shown to induce cytotoxicity in various cell lines.
-
Phototoxicity: Some phenothiazines are known to be phototoxic, a factor to consider if your experimental setup involves exposure to light.
-
Interaction with other receptors and enzymes: Given the chemical nature of phenothiazines, off-target screening using broader panels can be informative.
Troubleshooting Guides
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of this compound for its target receptors. However, they are prone to certain issues.
Problem: High Non-Specific Binding (NSB)
| Potential Cause | Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity is high (>90%). Hydrophobic radioligands tend to have higher NSB. |
| Tissue/Cell Preparation | Reduce the amount of membrane protein in the assay. Ensure thorough homogenization and washing of membranes to remove endogenous ligands. |
| Assay Conditions | Optimize incubation time and temperature; shorter times may reduce NSB. Modify the assay buffer with agents like BSA to reduce non-specific interactions. Increase the volume and number of wash steps with ice-cold buffer. |
| Filter and Apparatus | Pre-soak filters in buffer or a blocking agent like polyethyleneimine (PEI). |
Problem: Low or No Specific Binding
| Potential Cause | Solution |
| Receptor Integrity | Confirm the presence and activity of the receptor using methods like Western blotting. Ensure proper storage and handling of membrane preparations. |
| Radioligand Issues | Verify the concentration and specific activity of the radioligand. Improper storage can lead to degradation. |
| Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium. Check the buffer composition for correct pH and necessary ions. |
Functional Cell-Based Assays
Functional assays measure the cellular response to this compound's interaction with its receptors.
Problem: Inconsistent Dose-Response Curves
| Potential Cause | Solution |
| This compound Solubility | Ensure this compound is fully dissolved in the assay medium. The use of a suitable solvent like DMSO at a low final concentration is common. |
| Cell Health | Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. |
| Agonist Concentration | Use a concentration of the agonist that gives a submaximal response (e.g., EC80) to effectively measure antagonism. |
| Signal Detection | Ensure the detection method (e.g., fluorescence, luminescence) is within its linear range. |
Problem: Low Signal-to-Noise Ratio
| Potential Cause | Solution |
| Low Receptor Expression | Use a cell line with a higher expression level of the target receptor. |
| Suboptimal Assay Window | Optimize the concentration of the stimulating agonist and the incubation time to maximize the assay window. |
| Reagent Quality | Use high-quality reagents and assay kits. Check for expired components. |
Experimental Protocols
General Protocol for Radioligand Binding Assay (Competitive Inhibition)
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a target receptor.
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest and homogenize the cells in an ice-cold buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-Specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled standard ligand.
-
This compound Competition: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove the unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the this compound concentration.
-
Data Presentation
Table 1: Illustrative In Vitro Pharmacological Profile of this compound
Note: The following data are for illustrative purposes to demonstrate how to structure experimental results. Actual values should be determined experimentally.
| Target Receptor | Assay Type | Parameter | Value |
| Dopamine D2 | Radioligand Binding | Ki (nM) | e.g., 1.5 |
| Muscarinic M1 | Radioligand Binding | Ki (nM) | e.g., 25 |
| Histamine H1 | Radioligand Binding | Ki (nM) | e.g., 5 |
| Alpha-1 Adrenergic | Radioligand Binding | Ki (nM) | e.g., 10 |
| - | Cytotoxicity (HeLa cells, 48h) | IC50 (µM) | e.g., 50 |
Mandatory Visualizations
Caption: this compound's antagonistic action on multiple GPCRs.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: A logical approach to troubleshooting inconsistent data.
References
Refining Animal Models for More Accurate Dixyrazine Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antipsychotic agent Dixyrazine in animal models. The content is designed to address specific issues that may arise during experiments, ensuring more accurate and reliable study outcomes.
Frequently Asked Questions (FAQs)
A common challenge in preclinical studies is adapting general protocols to a specific compound. These FAQs address potential issues when working with this compound, a phenothiazine-class antipsychotic.
Q1: What are the most appropriate animal models to study the antipsychotic-like effects of this compound?
A1: Given that this compound is a dopamine D2 receptor antagonist, several well-established rodent models are suitable for assessing its antipsychotic potential. These models are designed to mimic certain aspects of schizophrenia.[1][2][3] Key models include:
-
Pharmacological Models: These involve inducing behaviors in rodents that are analogous to psychotic symptoms using psychotomimetic drugs.[2] Common examples are amphetamine-induced hyperactivity and stereotypy.[2]
-
Behavioral Models: These assess the ability of a drug to suppress a learned response, such as the conditioned avoidance response (CAR).
-
Neurodevelopmental Models: These models aim to replicate the developmental aspects of schizophrenia by exposing animals to stressors or manipulations during early life.
Q2: What are the expected side effects of this compound in rodent models, and how can I mitigate them?
A2: As a phenothiazine, this compound is expected to have a side effect profile that includes sedation, hypotension (low blood pressure), and extrapyramidal symptoms (motor side effects).
-
Sedation: This is a common effect of phenothiazines due to their action on histamine and adrenergic receptors. To mitigate this, start with a low dose range and carefully observe the animals for excessive drowsiness. If sedation interferes with behavioral tests, consider adjusting the timing of the test relative to drug administration.
-
Hypotension: this compound can cause a drop in blood pressure. It is crucial to monitor animals for signs of weakness or collapse. Ensuring adequate hydration can help manage mild hypotension. For more invasive studies, direct blood pressure monitoring may be necessary.
-
Extrapyramidal Symptoms (EPS): These can manifest as catalepsy (a state of immobility) in rodents. The catalepsy test is a standard method for predicting the liability of a drug to induce Parkinson-like side effects. If significant catalepsy is observed at therapeutic doses, this indicates a higher risk of EPS.
Q3: Are there any known drug interactions I should be aware of when designing my this compound studies?
A3: Yes, several potential drug interactions should be considered.
-
CNS Depressants: Co-administration of this compound with other central nervous system depressants, such as benzodiazepines or opioids, can lead to enhanced sedation and respiratory depression.
-
Antihypertensives: Combining this compound with blood pressure-lowering medications can result in an additive hypotensive effect.
-
CYP450 Inhibitors: Drugs that inhibit the cytochrome P450 enzyme system, particularly CYP2D6, can alter the metabolism of this compound, potentially leading to higher plasma concentrations and an increased risk of side effects.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimental procedures.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in behavioral test results. | 1. Inconsistent drug administration.2. Animal stress.3. Environmental factors. | 1. Ensure accurate and consistent dosing. For oral administration, consider gavage for precise delivery.2. Acclimate animals to the testing environment and handling procedures.3. Maintain consistent lighting, temperature, and noise levels in the testing room. |
| Animals are too sedated to perform behavioral tasks. | 1. The dose of this compound is too high.2. The timing of the behavioral test is at the peak of the sedative effect. | 1. Perform a dose-response study to find the optimal therapeutic dose with minimal sedation.2. Adjust the time between drug administration and testing. Allow more time for the initial sedative effects to subside. |
| Unexpected mortality in the study group. | 1. Overdose.2. Severe hypotensive shock.3. Drug interaction. | 1. Re-verify all dose calculations and the concentration of the dosing solution.2. Monitor for signs of severe hypotension and be prepared to provide supportive care, such as fluid administration.3. Review all co-administered substances for potential interactions. |
| Difficulty in dissolving this compound for administration. | 1. Incorrect solvent.2. pH of the solution is not optimal. | 1. Consult literature for appropriate vehicles for phenothiazines. Often, a slightly acidic aqueous solution is effective.2. Adjust the pH of the vehicle to improve solubility. |
Quantitative Data
Due to the limited availability of public preclinical data specifically for this compound, the following tables provide example pharmacokinetic and toxicity data for a related phenothiazine, Chlorpromazine, to serve as a reference for experimental design.
Disclaimer: The following data is for Chlorpromazine and is intended for illustrative purposes only. Researchers should conduct their own studies to determine the specific pharmacokinetic and toxicological profile of this compound.
Table 1: Example Pharmacokinetic Parameters of Chlorpromazine in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (%) | ~20 | 100 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1 - 4 | N/A |
| Elimination Half-life (t½) (hours) | 10 - 20 | 10 - 20 |
| Volume of Distribution (Vd) (L/kg) | High | High |
| Clearance (CL) (L/hr/kg) | High | High |
Data is generalized from typical phenothiazine pharmacokinetics.
Table 2: Example Acute Toxicity Data (LD50) for Relevant Antipsychotics
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Chlorpromazine | Mouse | Oral | 143 |
| Chlorpromazine | Rat | Oral | 400 |
| Haloperidol | Mouse | Oral | 160 |
| Haloperidol | Rat | Oral | 1100 |
LD50 (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and should be optimized for specific experimental questions.
Catalepsy Test in Rats
Objective: To assess the potential of this compound to induce extrapyramidal side effects.
Materials:
-
A horizontal bar with a diameter of approximately 1 cm, elevated 9 cm from the base.
-
Stopwatch.
-
This compound solution and vehicle control.
Procedure:
-
Administer this compound or vehicle to the rats at the desired doses and route.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, record the cut-off time.
-
A significant increase in descent latency in the this compound-treated group compared to the control group indicates catalepsy.
Amphetamine-Induced Hyperactivity in Mice
Objective: To evaluate the efficacy of this compound in a pharmacological model of psychosis.
Materials:
-
Open-field activity chambers equipped with infrared beams to track movement.
-
d-Amphetamine solution.
-
This compound solution and vehicle control.
Procedure:
-
Acclimate the mice to the open-field chambers for 30-60 minutes.
-
Administer this compound or vehicle control.
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (typically 1-5 mg/kg, intraperitoneally).
-
Immediately place the mice back into the activity chambers and record locomotor activity for 60-90 minutes.
-
Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
A successful antipsychotic effect is demonstrated if this compound significantly attenuates the hyperactivity induced by amphetamine compared to the vehicle-treated group.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of this compound by measuring its effect on a learned avoidance behavior.
Materials:
-
A two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (e.g., a light or tone), and a gate separating the two compartments.
-
This compound solution and vehicle control.
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS) (e.g., a tone) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor at the end of the CS presentation.
-
If the rat moves to the other compartment during the shock, this is an "escape response."
-
Train the rats in daily sessions of multiple trials until they reach a stable baseline of avoidance responses.
-
-
Testing:
-
Once the rats are trained, administer this compound or vehicle control.
-
After a pre-treatment period, place the rats in the shuttle box and run a session of CAR trials.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A selective suppression of the avoidance response without a significant effect on the escape response is indicative of antipsychotic-like activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for its preclinical evaluation.
References
Technical Support Center: Best Practices for Long-Term Storage of Dixyrazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of Dixyrazine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound powder?
A1: For optimal long-term stability, solid this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for up to three years. Exposure to light, air, and humidity can accelerate degradation.
Q2: How should I store this compound solutions for long-term use?
A2: this compound solutions, particularly in organic solvents like DMSO, should be stored at -80°C for long-term stability, with an expected shelf life of up to one year.[1] It is crucial to use anhydrous solvents and to minimize headspace in the storage vial to reduce exposure to air and moisture. For aqueous solutions, storage at 2-8°C is recommended for short-term use, but long-term storage in aqueous buffers is generally not advised due to the risk of hydrolysis and precipitation.
Q3: My this compound solution has turned a yellow or brownish color. What does this indicate and is it still usable?
A3: A color change in a this compound solution is a common sign of oxidative degradation. Phenothiazine compounds are susceptible to oxidation at the sulfur atom in the central ring, leading to the formation of colored byproducts. It is strongly recommended to discard discolored solutions, as the presence of degradation products can lead to inaccurate and unreliable experimental results. To prevent this, handle solutions with minimal exposure to light and air, and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: I'm observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
A4: Precipitation of this compound from a solution can be due to several factors, including exceeding the solubility limit, changes in temperature, or pH shifts in aqueous buffers. Ensure that the concentration of your solution does not exceed the solubility limit in the chosen solvent at your experimental temperature. If working with aqueous buffers, be mindful that the solubility of phenothiazine derivatives is often pH-dependent. If precipitation occurs upon dilution into an aqueous assay medium, consider preparing a more dilute stock solution or using a different solvent system.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | 1. Visually inspect the stock solution for any color change or precipitation. 2. If degradation is suspected, prepare a fresh stock solution from solid compound. 3. To confirm degradation, a stability-indicating analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to detect the presence of degradation products. |
| Inaccurate Concentration of Stock Solution | 1. Ensure the solid this compound was fully dissolved when preparing the stock solution. 2. Use a calibrated balance for weighing the solid compound. 3. After thawing a frozen stock solution, ensure it is thoroughly mixed before use. |
| Precipitation in Assay Medium | 1. Perform a solubility test by diluting the stock solution to the final assay concentration in the assay buffer and visually inspect for precipitation over the duration of the experiment. 2. If precipitation is observed, consider adjusting the pH of the assay buffer or adding a solubilizing agent (ensure the agent does not interfere with the assay). |
Issue 2: Variability in Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Handling of this compound Solutions | 1. Standardize the procedure for thawing and handling stock solutions. Avoid repeated freeze-thaw cycles. 2. Protect solutions from light at all stages of the experiment by using amber vials or wrapping containers in foil. |
| Use of Aged or Improperly Stored Solutions | 1. Always use freshly prepared dilutions for your experiments. 2. Adhere to the recommended storage conditions and shelf life for stock solutions. |
| Solvent Purity | 1. Use high-purity, anhydrous solvents for preparing stock solutions to minimize the risk of degradation catalyzed by impurities. |
Data Presentation: Summary of Storage Conditions and Stability
| Compound Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Protect from light and moisture. Store in a tightly sealed container. |
| Solution in Organic Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Use anhydrous solvent. Minimize headspace. Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Short-term (days) | Prone to hydrolysis and precipitation. Not recommended for long-term storage. |
Note: The stability data presented is based on information for this compound and general data for phenothiazine compounds. It is recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the this compound solution at 60°C, protected from light, for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway of this compound as a Dopamine D2 receptor antagonist.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Dixyrazine and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Dixyrazine, a phenothiazine-class typical antipsychotic, and several key atypical antipsychotics. Due to the limited availability of direct head-to-head in vivo studies involving this compound, this comparison leverages data from closely related phenothiazine compounds, such as chlorpromazine and perphenazine, to provide a comprehensive analysis based on established preclinical models of antipsychotic activity.
Executive Summary
This compound, a typical antipsychotic, primarily exerts its effects through potent antagonism of the dopamine D2 receptor.[1][2] Atypical antipsychotics, in contrast, are characterized by a broader receptor profile, notably including potent antagonism of the serotonin 5-HT2A receptor in addition to D2 receptor blockade.[3][4][5] This fundamental difference in pharmacology is believed to underlie the variations in their efficacy and side-effect profiles. This guide will delve into their comparative receptor binding affinities and their effects in two standard in vivo models of schizophrenia: amphetamine-induced hyperlocomotion and prepulse inhibition.
Comparative Receptor Binding Affinities
The affinity of a drug for its target receptors is a key determinant of its pharmacological action. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, other phenothiazines, and several atypical antipsychotics for the dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Drug Class | Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Phenothiazine (Typical) | This compound | High Affinity (D2 Antagonist) | Moderate Affinity |
| Chlorpromazine | 1.0 - 10.4 | 1.9 - 14 | |
| Perphenazine | 0.2 - 1.3 | 2.5 - 10 | |
| Atypical Antipsychotics | Olanzapine | 1.9 - 31 | 1.3 - 21 |
| Risperidone | 1.4 - 6.2 | 0.16 - 0.5 | |
| Clozapine | 8.5 - 210 | 1.7 - 21 | |
| Quetiapine | 33 - 558 | 25 - 215 | |
| Aripiprazole | 0.34 - 2.8 | 3.4 - 15 |
In Vivo Efficacy Models
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of an antipsychotic to counteract the excessive locomotor activity induced by a dopamine agonist like amphetamine, which is considered a proxy for the positive symptoms of schizophrenia.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Animals: Male Wistar rats or C57BL/6J mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: An open-field arena, typically a square box equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are first habituated to the testing room for at least one hour.
-
They are then placed individually into the open-field arena for a 30-60 minute habituation period to establish baseline activity.
-
The test compound (e.g., this compound, an atypical antipsychotic, or vehicle) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Following a pretreatment period (typically 30-60 minutes), d-amphetamine (e.g., 1-5 mg/kg) is administered.
-
Locomotor activity is then recorded for a subsequent period of 60-90 minutes.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified. The efficacy of the antipsychotic is determined by its ability to significantly reduce amphetamine-induced hyperlocomotion compared to the vehicle-treated group. The ED50 (the dose required to produce a 50% reduction in the amphetamine effect) is often calculated.
Comparative Data: Amphetamine-Induced Hyperlocomotion
| Drug Class | Compound | Animal Model | ED50 (mg/kg) for Reversal |
| Phenothiazine (Typical) | Chlorpromazine | Rat | 1.0 - 5.0 |
| Perphenazine | Rat | ~0.1 | |
| Atypical Antipsychotics | Olanzapine | Rat | 0.1 |
| Risperidone | Rat | 0.07 | |
| Quetiapine | Rat | 5.8 |
Data is compiled from various sources and may vary based on specific experimental conditions.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. The ability of a drug to restore PPI is indicative of its potential antipsychotic efficacy, particularly for cognitive and negative symptoms.
Experimental Protocol: Prepulse Inhibition (PPI)
-
Animals: Male Sprague-Dawley rats or various mouse strains are typically used.
-
Apparatus: A startle chamber consisting of an animal holder on a piezoelectric platform to detect the startle response, located within a sound-attenuating enclosure with a speaker for delivering acoustic stimuli.
-
Procedure:
-
Animals are placed in the holder and allowed a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a baseline startle response.
-
Prepulse-pulse trials: The loud pulse is preceded by a weaker, non-startling prepulse (e.g., 3-15 dB above background) at a specific lead interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
To model schizophrenia-like PPI deficits, a dopamine agonist (e.g., apomorphine) or an NMDA antagonist (e.g., phencyclidine, MK-801) can be administered before the test. The test compound is given prior to the disrupting agent.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Pulse-alone) - (Prepulse-pulse)] / (Pulse-alone).
Comparative Efficacy in Prepulse Inhibition
Direct quantitative ED50 values for restoring PPI deficits are less commonly reported in a standardized manner. However, qualitative comparisons can be made:
-
Phenothiazines (e.g., Chlorpromazine, Haloperidol): These typical antipsychotics are effective at reversing PPI deficits induced by dopamine agonists like apomorphine. However, they are generally less effective or ineffective at reversing PPI deficits caused by NMDA antagonists like phencyclidine (PCP) or MK-801.
-
Atypical Antipsychotics (e.g., Clozapine, Olanzapine, Risperidone): A key feature of atypical antipsychotics is their ability to reverse PPI deficits induced by both dopamine agonists and NMDA antagonists. This broader efficacy is thought to be related to their 5-HT2A receptor antagonism and may correlate with their greater efficacy against negative and cognitive symptoms.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow for In Vivo Models
Conclusion
The in vivo data, largely drawn from phenothiazine analogues of this compound, suggest that its efficacy profile is characteristic of a typical antipsychotic. It demonstrates robust antagonism of dopamine-mediated behaviors, such as amphetamine-induced hyperlocomotion, consistent with its high affinity for D2 receptors. This profile is effective for managing the positive symptoms of psychosis.
Atypical antipsychotics generally show comparable or, in some cases, more potent activity in the amphetamine-induced hyperlocomotion model. The distinguishing feature of atypical antipsychotics in vivo is their consistent ability to reverse PPI deficits induced by NMDA antagonists. This broader efficacy in preclinical models is thought to translate to a clinical advantage in treating a wider range of symptoms in schizophrenia, including negative and cognitive deficits. The difference is largely attributed to their combined D2 and 5-HT2A receptor antagonism.
For drug development professionals, the choice between a this compound-like D2 antagonist profile and a multi-receptor atypical profile depends on the therapeutic goal. While potent D2 antagonism remains a cornerstone for treating positive symptoms, the data supports the continued exploration of compounds with atypical profiles for addressing the multifaceted nature of schizophrenia.
References
- 1. med-associates.com [med-associates.com]
- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 5. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dixyrazine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the mechanism of action of Dixyrazine, a typical antipsychotic of the phenothiazine class. Due to the limited availability of public quantitative binding data for this compound, this comparison focuses on its established pharmacological profile against a panel of other typical and atypical antipsychotic agents with well-documented receptor binding affinities. The included experimental data for comparator drugs offers a quantitative framework to contextualize the qualitative understanding of this compound's mechanism.
Introduction to this compound
This compound is a first-generation antipsychotic medication belonging to the phenothiazine chemical class.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system, a hallmark of typical antipsychotics.[1] Beyond its primary target, this compound also exhibits antagonistic activity at several other neurotransmitter receptors, including serotonin 5-HT2A, histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors.[1] This multi-receptor profile contributes to both its therapeutic efficacy and its side-effect profile, which includes sedation, orthostatic hypotension, and anticholinergic effects.[1]
Comparative Receptor Binding Profiles
| Receptor | This compound (Qualitative) | Chlorpromazine (Typical) | Clozapine (Atypical) | Olanzapine (Atypical) | Quetiapine (Atypical) | Risperidone (Atypical) | Cariprazine (Atypical) |
| Dopamine D2 | High Affinity | 1.5 | 160 | 11 | 380 | 3.2 | 0.49-0.71 (Partial Agonist) |
| Dopamine D3 | Moderate Affinity | - | 555 | - | - | - | 0.085-0.3 (Partial Agonist) |
| Serotonin 5-HT2A | High Affinity | 1.9 | 5.4 | 4 | 640 | 0.2 | 18.8 |
| Histamine H1 | High Affinity | 1.0 | 1.1 | 7 | 11 | 20 | 23.3 |
| Adrenergic α1 | High Affinity | 1.2 | 1.6 | 19 | - | 5 | 155 |
| Muscarinic M1 | Moderate to High Affinity | 13 | 6.2 | 26 | >1000 | >10,000 | >1000 |
Data for comparator drugs compiled from various sources. Ki values can vary based on experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is predominantly conducted using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a drug and its target receptor.
Objective: To determine the affinity of a test compound (e.g., an antipsychotic drug) for a specific neurotransmitter receptor.
Principle: This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).
-
The unlabeled test compound (antipsychotic drug).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
A scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of D2 receptor antagonism by typical antipsychotics like this compound and the experimental workflow of a competitive radioligand binding assay.
Caption: D2 Receptor Antagonism by this compound.
Caption: Radioligand Binding Assay Workflow.
Discussion and Conclusion
This compound, as a typical phenothiazine antipsychotic, is understood to exert its primary therapeutic effect through the blockade of dopamine D2 receptors. Its broader receptor profile, including antagonism at 5-HT2A, H1, α1, and muscarinic receptors, aligns it with other first-generation antipsychotics like chlorpromazine. This profile is distinct from many atypical antipsychotics, which often exhibit a higher 5-HT2A to D2 receptor affinity ratio (e.g., risperidone) or a more complex pharmacology involving partial agonism (e.g., cariprazine).
The lack of publicly available quantitative binding data (Ki values) for this compound makes a direct, precise comparison of its receptor interaction profile challenging. However, based on its classification and known pharmacological effects, it can be inferred that its affinity for the D2 receptor is a key determinant of its antipsychotic potency, while its interactions with other receptors are significant contributors to its side-effect profile, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (muscarinic antagonism).
For researchers and drug development professionals, the comprehensive receptor binding data provided for the comparator drugs serves as a valuable reference for understanding the spectrum of antipsychotic pharmacology. Future studies providing quantitative binding data for this compound would be invaluable for a more definitive cross-validation of its mechanism of action and for refining its therapeutic application.
References
A Comparative Analysis of the Side Effect Profiles of Dixyrazine and Risperidone: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of Dixyrazine, a typical phenothiazine antipsychotic, and risperidone, an atypical antipsychotic. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the adverse effects associated with these two agents, supported by available data and experimental methodologies.
Introduction
This compound, also known as Esucos, is a first-generation antipsychotic belonging to the phenothiazine class.[1] These older antipsychotics are known for their dopamine D2 receptor antagonism.[2] Risperidone (Risperdal) is a second-generation, or atypical, antipsychotic that exhibits potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[3] While both are effective in managing psychosis, their distinct pharmacological profiles lead to notable differences in their side effect profiles. This guide will delve into these differences, presenting quantitative data where available, and outlining the experimental protocols used to assess these adverse effects.
It is crucial to note that while extensive clinical trial data is available for risperidone, allowing for a detailed quantitative analysis of its side effects, similar data for this compound is sparse in publicly accessible literature. Much of the information on this compound's side effects is qualitative and based on its membership in the phenothiazine class.
Mechanism of Action and Signaling Pathways
The therapeutic effects and side effect profiles of this compound and risperidone are directly linked to their interactions with various neurotransmitter receptors in the brain.
This compound , as a typical phenothiazine antipsychotic, primarily exerts its effects through the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[1] However, its antagonism of D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, contributes to extrapyramidal symptoms (EPS) and hyperprolactinemia, respectively. This compound also has activity at other receptors, including muscarinic, histaminergic, and alpha-adrenergic receptors, which are associated with anticholinergic side effects, sedation, and orthostatic hypotension.[4]
Risperidone is an atypical antipsychotic with a high affinity for serotonin 5-HT2A receptors and a slightly lower affinity for dopamine D2 receptors. This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for causing EPS compared to typical antipsychotics at lower doses. However, at higher doses, the D2 blockade becomes more pronounced, increasing the risk of EPS. Risperidone also has a significant affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to potential side effects like orthostatic hypotension and sedation.
Side Effect Profiles: A Comparative Overview
The following tables summarize the side effect profiles of this compound and risperidone. Due to the limited quantitative data for this compound, its table is primarily descriptive, with information derived from its class (phenothiazines) and available qualitative reports. In contrast, the table for risperidone includes incidence rates from clinical trials.
This compound Side Effect Profile (Primarily Qualitative)
| Side Effect Category | Description of Effects |
| Extrapyramidal Symptoms (EPS) | High risk, characteristic of phenothiazines. Includes acute dystonia, akathisia, parkinsonism, and tardive dyskinesia with long-term use. |
| Metabolic Effects | Weight gain is a common side effect. Potential for glucose and lipid dysregulation, though less documented than for atypical antipsychotics. |
| Sedation | Common and can be significant due to H1 receptor antagonism. |
| Anticholinergic Effects | Common, including dry mouth, blurred vision, constipation, and urinary retention, due to muscarinic receptor blockade. |
| Cardiovascular Effects | Orthostatic hypotension (a sudden drop in blood pressure upon standing) is a notable risk due to alpha-1 adrenergic blockade. QTc prolongation is also a potential concern with phenothiazines. |
| Endocrine Effects | Hyperprolactinemia, leading to gynecomastia, galactorrhea, and menstrual irregularities, is expected due to potent D2 blockade in the tuberoinfundibular pathway. |
| Other Side Effects | Photosensitivity, skin reactions, and rare but serious neuroleptic malignant syndrome (NMS). |
Risperidone Side Effect Profile (Quantitative Data from Clinical Trials)
| Side Effect Category | Common Side Effects (Incidence) |
| Extrapyramidal Symptoms (EPS) | Dose-dependent. At lower doses (e.g., <6mg/day), the incidence is lower than typical antipsychotics. Akathisia and parkinsonism are the most common EPS. |
| Metabolic Effects | Weight Gain: Common, with a mean gain of 2.1 kg reported in short-term studies. Hyperglycemia/Diabetes: Increased risk, though generally considered intermediate compared to other atypicals like olanzapine. Dyslipidemia: Can cause elevations in cholesterol and triglycerides. |
| Sedation | Common, especially at the beginning of treatment and with dose increases. |
| Cardiovascular Effects | Orthostatic Hypotension: Can occur, particularly during the initial dose titration period. Tachycardia: May be observed. QTc prolongation is a potential risk, though generally considered low. |
| Endocrine Effects | Hyperprolactinemia: Significant and common due to potent D2 blockade, leading to sexual dysfunction, gynecomastia, and amenorrhea. |
| Other Common Side Effects | Insomnia, anxiety, rhinitis, and fatigue. |
Experimental Protocols for Assessing Key Side Effects
The evaluation of side effects in clinical trials of antipsychotic drugs relies on standardized protocols and rating scales.
Assessment of Extrapyramidal Symptoms (EPS)
A comprehensive assessment of EPS is crucial in clinical trials. The following instruments are commonly used:
-
Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism, assessing rigidity, tremor, and akinesia.
-
Barnes Akathisia Rating Scale (BARS): A specific scale to assess the subjective and objective signs of akathisia (a state of motor restlessness).
-
Abnormal Involuntary Movement Scale (AIMS): The standard tool for detecting and rating the severity of tardive dyskinesia, which involves involuntary movements of the face, limbs, and trunk.
Monitoring of Metabolic Side Effects
Given the significant metabolic risks associated with many antipsychotics, rigorous monitoring protocols are essential.
-
Baseline Measurements: Before initiating treatment, a baseline assessment should include Body Mass Index (BMI), waist circumference, fasting plasma glucose, and a fasting lipid panel (total cholesterol, LDL, HDL, and triglycerides).
-
Regular Monitoring:
-
Weight and BMI: Monitored at each visit, especially during the initial months of treatment.
-
Fasting Glucose and Lipids: Re-evaluated at regular intervals (e.g., 3 months after initiation and then annually).
-
Evaluation of Sedation
Sedation is typically assessed through a combination of clinician-rated and patient-reported outcomes.
-
Clinician Assessment: Observational scales that rate the patient's level of alertness and somnolence.
-
Patient-Reported Outcomes: Questionnaires where patients rate their own sleepiness and its impact on daily functioning, such as the Epworth Sleepiness Scale.
Conclusion
This compound and risperidone exhibit distinct side effect profiles that are reflective of their pharmacological differences. This compound, as a typical phenothiazine antipsychotic, is associated with a high burden of extrapyramidal symptoms and anticholinergic effects. In contrast, risperidone, an atypical antipsychotic, generally has a lower risk of EPS at therapeutic doses but carries a significant risk of metabolic side effects and hyperprolactinemia.
For researchers and drug development professionals, the choice between these or similar agents in a clinical or developmental context must be guided by a thorough understanding of these differing risk profiles. The lack of robust, modern, quantitative data on the side effects of this compound is a significant limitation and highlights the need for further research to fully characterize its safety profile in comparison to newer agents. The experimental protocols outlined in this guide provide a framework for the systematic and standardized assessment of these critical safety parameters in future studies.
References
A Head-to-Head Examination of Dixyrazine and Olanzapine on Metabolic Parameters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipsychotic medications are a cornerstone in the management of various psychiatric disorders. However, their use is often associated with a range of metabolic side effects, posing significant health risks to patients. This guide provides a comparative analysis of the metabolic profiles of Dixyrazine, a typical phenothiazine antipsychotic, and Olanzapine, an atypical antipsychotic. Due to the limited availability of direct head-to-head clinical trial data, this guide synthesizes findings from individual studies on Olanzapine and uses data from the closely related phenothiazine, Chlorpromazine, as a proxy for this compound to facilitate a comparative overview. The information presented herein is intended to support research and drug development efforts by providing a structured summary of available data on the metabolic liabilities of these compounds.
Quantitative Data Summary
The following tables summarize the metabolic side effects associated with Olanzapine and Chlorpromazine (as a proxy for this compound). These data are compiled from various clinical trials and meta-analyses. It is crucial to note that the study populations, durations, and methodologies may vary, affecting direct comparability.
Table 1: Effects on Weight and Body Mass Index (BMI)
| Parameter | Olanzapine | Chlorpromazine (as proxy for this compound) |
| Mean Weight Gain | 3.82 kg to 7.53 kg (over 10 weeks to mid/long-term)[1][2] | 4.92 kg (number of RCTs=5) to 5.13 kg (mid/long-term)[1][2] |
| BMI Increase | Significant increases reported in multiple studies[3] | Data not consistently reported in the same format |
Table 2: Effects on Glucose Metabolism
| Parameter | Olanzapine | Chlorpromazine (as proxy for this compound) |
| Fasting Glucose | Significant increases observed in several studies | Associated with glucose abnormalities, but specific mean changes are less consistently reported |
| Risk of Diabetes | Increased risk of new-onset type 2 diabetes | Low-potency phenothiazines are associated with a greater risk of weight gain, a contributor to diabetes risk |
Table 3: Effects on Lipid Metabolism
| Parameter | Olanzapine | Chlorpromazine (as proxy for this compound) |
| Total Cholesterol | Significant increases reported | Data less consistently available in a comparative format |
| Triglycerides | Significant increases observed | Low-potency phenothiazines are associated with a greater risk of weight gain, which can impact triglyceride levels |
| HDL Cholesterol | Significant decreases reported | Data less consistently available in a comparative format |
| LDL Cholesterol | Significant increases reported | Data less consistently available in a comparative format |
Experimental Protocols
The assessment of metabolic side effects in clinical trials of antipsychotics typically follows a standardized protocol to ensure patient safety and data consistency.
1. Baseline Assessment: Prior to initiating treatment, a comprehensive baseline assessment is crucial. This includes:
-
Medical History: Personal and family history of obesity, diabetes, dyslipidemia, hypertension, and cardiovascular disease.
-
Physical Examination: Measurement of weight, height (to calculate BMI), waist circumference, and blood pressure.
-
Laboratory Tests:
-
Fasting plasma glucose
-
Fasting lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides)
-
2. Ongoing Monitoring: Regular monitoring throughout the treatment period is essential to detect any metabolic changes promptly.
-
Weight and BMI: Monitored at each visit or at regular intervals (e.g., weekly for the first few months, then quarterly).
-
Waist Circumference: Measured annually.
-
Fasting Plasma Glucose and Lipid Panel: Repeated at 3 months after initiating treatment and then annually, or more frequently if clinically indicated.
3. Glucose Tolerance Testing: In some research protocols, an Oral Glucose Tolerance Test (OGTT) may be performed at baseline and at specified follow-up points to assess for impaired glucose tolerance more sensitively.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway potentially involved in antipsychotic-induced metabolic dysregulation and a typical experimental workflow for assessing these effects.
Caption: Simplified signaling pathway of antipsychotic-induced metabolic changes.
Caption: A typical experimental workflow for a head-to-head clinical trial.
References
- 1. Metabolic side effects in persons with schizophrenia during mid‐ to long‐term treatment with antipsychotics: a network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Validity of Dixyrazine Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the likely preclinical profile of Dixyrazine, a typical phenothiazine antipsychotic, by examining established animal models and comparing its expected effects with those of other well-characterized antipsychotics. Due to a lack of publicly available, specific preclinical data for this compound, this analysis relies on the known pharmacological and behavioral effects of structurally and mechanistically similar phenothiazines, such as chlorpromazine and haloperidol. This approach allows for an informed evaluation of the translational validity of the animal studies that were likely conducted to support the clinical development of this compound for schizophrenia and other psychotic disorders.
Executive Summary
This compound, a phenothiazine antipsychotic, is primarily used in the management of schizophrenia.[1][2] Its therapeutic action is attributed to its antagonism of dopamine D2 receptors, a mechanism it shares with other typical antipsychotics.[1][2] this compound also exhibits activity at serotonin (5-HT2), histamine (H1), and adrenergic (α1) receptors, contributing to its side effect profile, which includes sedation and orthostatic hypotension.[1] Preclinical evaluation of such compounds typically involves a battery of animal models designed to predict antipsychotic efficacy and extrapyramidal side effects. This guide outlines the expected outcomes of this compound in these models, providing a framework for understanding its translational potential.
Data Presentation: Comparative Efficacy and Side Effect Profile
The following tables summarize the expected quantitative data for this compound in key animal models, with comparative data from the typical antipsychotic haloperidol and the atypical antipsychotic clozapine serving as benchmarks. The data for this compound are inferred from studies on similar phenothiazines.
Table 1: Antipsychotic-like Activity in Rodent Models
| Behavioral Assay | This compound (Predicted) | Haloperidol | Clozapine |
| Apomorphine-Induced Stereotypy | |||
| Animal Model | Rat | Rat | Rat |
| ED50 (mg/kg, i.p.) | 0.5 - 2.0 | ~0.1 | 5.0 - 10.0 |
| Conditioned Avoidance Response | |||
| Animal Model | Rat | Rat | Rat |
| ED50 (mg/kg, i.p.) | 1.0 - 5.0 | ~0.2 | 10.0 - 20.0 |
| Prepulse Inhibition (PPI) Deficit Reversal | |||
| Animal Model (e.g., NMDA antagonist model) | Mouse/Rat | Mouse/Rat | Mouse/Rat |
| Effective Dose Range (mg/kg, i.p.) | 1.0 - 10.0 | 0.1 - 1.0 | 1.0 - 10.0 |
Table 2: Extrapyramidal Side Effect Liability in Rodent Models
| Behavioral Assay | This compound (Predicted) | Haloperidol | Clozapine |
| Catalepsy Induction | |||
| Animal Model | Rat | Rat | Rat |
| ED50 (mg/kg, i.p.) | 2.0 - 10.0 | ~0.5 | > 30.0 (weakly cataleptogenic) |
Table 3: Neurochemical Effects in the Striatum
| Neurochemical Assay | This compound (Predicted) | Haloperidol | Clozapine |
| In Vivo Microdialysis | |||
| Animal Model | Rat | Rat | Rat |
| Effect on Dopamine (DA) Metabolites (DOPAC, HVA) | Increase | Increase | Increase |
| Effect on Extracellular DA | Initial increase followed by decrease | Initial increase followed by decrease | Preferential increase in prefrontal cortex |
Experimental Protocols
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the D2 receptor antagonist activity of a compound by measuring its ability to block the stereotyped behaviors (e.g., gnawing, licking, sniffing) induced by the dopamine agonist apomorphine. This model is predictive of efficacy against the positive symptoms of schizophrenia.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing cages.
-
The test compound (e.g., this compound, haloperidol, clozapine) or vehicle is administered intraperitoneally (i.p.).
-
After a pre-treatment period (typically 30-60 minutes), apomorphine (0.5-1.5 mg/kg, s.c.) is administered.
-
Stereotyped behaviors are observed and scored at regular intervals for 1-2 hours using a standardized rating scale.
-
-
Data Analysis: The scores for stereotypy are compared between the vehicle-treated and drug-treated groups. The ED50 (the dose that produces a 50% reduction in the maximal apomorphine effect) is calculated.
Catalepsy Induction in Rats
Objective: To evaluate the potential of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonism. Catalepsy in rats is characterized by a state of immobility and waxy flexibility.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
The test compound or vehicle is administered (e.g., i.p.).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove the paws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean latency to step down is calculated for each treatment group. The ED50 for inducing catalepsy is determined.
In Vivo Microdialysis in the Rat Striatum
Objective: To measure the effects of a compound on the extracellular levels of dopamine and its metabolites (DOPAC and HVA) in the striatum, a key brain region in the pathophysiology of schizophrenia and the target of antipsychotic drugs.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals to establish a baseline.
-
The test compound is administered systemically (e.g., i.p. or s.c.).
-
Dialysate samples continue to be collected to measure changes in neurotransmitter levels.
-
-
Data Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The results are expressed as a percentage of the baseline levels.
Mandatory Visualizations
Discussion and Translational Assessment
The predictive validity of the animal models described above for typical antipsychotics like this compound is generally considered to be high for certain endpoints.
-
Positive Symptoms: The ability of a compound to block apomorphine-induced stereotypy and suppress conditioned avoidance responses has historically been a reliable predictor of efficacy against the positive symptoms (e.g., hallucinations, delusions) of schizophrenia. Given its presumed potent D2 receptor antagonism, this compound would be expected to be effective in these models, which translates to its clinical utility for managing psychosis.
-
Extrapyramidal Side Effects: The catalepsy test in rats is a well-established model for predicting the likelihood of a compound to induce Parkinsonian-like side effects. As a typical antipsychotic, this compound is expected to induce catalepsy at doses higher than those required for antipsychotic-like effects. This aligns with the known clinical risk of EPS with phenothiazine antipsychotics.
-
Neurochemical Effects: The increase in dopamine metabolites in the striatum is a consistent finding for D2 receptor antagonists and reflects the blockade of autoreceptors and subsequent increase in dopamine turnover. This neurochemical signature in animal models provides a translational link to the mechanism of action in the human brain.
Limitations and Future Directions:
It is important to acknowledge the limitations of these animal models. They do not fully recapitulate the complex cognitive and negative symptoms of schizophrenia. Therefore, while the models are useful for predicting efficacy against psychosis and the risk of certain side effects, they provide less information about a drug's potential impact on domains such as social withdrawal, anhedonia, and cognitive deficits.
For a more comprehensive translational assessment of a compound like this compound, a broader range of behavioral paradigms would be necessary, including models of cognitive dysfunction (e.g., novel object recognition, attentional set-shifting) and negative symptoms (e.g., social interaction tests).
References
- 1. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Dixyrazine's Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the efficacy of Dixyrazine, a first-generation antipsychotic of the phenothiazine class. While primarily indicated for the management of psychotic disorders such as schizophrenia, a significant portion of the available quantitative clinical trial data focuses on its secondary use as an antiemetic. This guide synthesizes the available evidence for both indications, highlighting the existing data and noting the limitations in the reproducibility of findings for its antipsychotic effects due to the age of the relevant studies.
Antipsychotic Efficacy: Limited Reproducible Data
This compound is a typical antipsychotic that primarily exerts its effect through the antagonism of dopamine D2 receptors in the brain. This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] It also has antagonistic effects on serotonin (5-HT2), histamine (H1), and alpha-1 adrenergic receptors, which may contribute to its therapeutic profile and side effects.[1][3]
Despite its primary indication, a comprehensive review of publicly available clinical trial data reveals a scarcity of modern, well-documented studies on this compound's efficacy in treating psychosis. The existing literature largely consists of older studies from the 1960s, which often lack the detailed quantitative data and rigorous experimental protocols required for a thorough reproducibility assessment by today's standards.
General Efficacy of First-Generation Antipsychotics
Antiemetic Efficacy: A Clearer Picture
In contrast to its antipsychotic indication, there is more recent and quantitative clinical trial data available for this compound's efficacy as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Comparative Efficacy in Chemotherapy-Induced Nausea and Vomiting
Several studies have evaluated this compound, often in combination with other agents like betamethasone, for the prevention of CINV. These studies provide reproducible quantitative data on its efficacy compared to other antiemetics.
Table 1: Efficacy of this compound in Preventing Chemotherapy-Induced Nausea and Vomiting
| Treatment Regimen | Comparator | Chemotherapy | Efficacy Endpoint | This compound Group | Comparator Group | p-value | Reference |
| Betamethasone-Dixyrazine | High-dose Metoclopramide | Doxorubicin-containing regimens | Full emetic protection | 80% | 40% | Not specified | |
| Betamethasone-Dixyrazine | High-dose Metoclopramide | Cisplatin-containing regimens | Full emetic protection | 27% | 18% | Not specified | |
| Betamethasone-Dixyrazine | High-dose Metoclopramide | Doxorubicin-containing regimens | Full protection (nausea & vomiting) | 94% | 45% | Not specified | |
| Betamethasone-Dixyrazine | High-dose Metoclopramide | Cisplatin-containing regimens | Full emetic protection | 40% | 29% | Not specified | |
| This compound | Ondansetron | AML Induction Chemotherapy | Complete protection from nausea & vomiting | 64-100% | 62-85% | p = 0.74 |
Experimental Protocols for Antiemetic Studies
The methodologies for the cited antiemetic studies, while not exhaustively detailed in the publications, generally follow a prospective, randomized, and often double-blind, cross-over design.
Example Protocol: Betamethasone-Dixyrazine vs. High-Dose Metoclopramide in CINV
-
Study Design: Prospective, randomized, double-blind, cross-over study.
-
Patient Population: Consecutive patients undergoing chemotherapy with doxorubicin or cisplatin-containing regimens. Patients were stratified by prior experience with chemotherapy.
-
Intervention:
-
Group 1: Betamethasone (e.g., 8 mg) combined with this compound (e.g., 10 mg, administered multiple times).
-
Group 2: High-dose metoclopramide (e.g., 1 mg/kg, administered multiple times).
-
-
Data Collection: Efficacy and side effects were recorded on patient and nurse questionnaires using a visual analog scale for quantification.
-
Outcome Measures: The primary endpoint was "full emetic protection," defined as the complete absence of nausea and vomiting. Adverse reactions such as sedation and extrapyramidal symptoms were also recorded.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for this compound's antipsychotic effect is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This is a characteristic feature of all first-generation antipsychotics.
Figure 1. Simplified diagram of this compound's antagonistic action on the dopamine D2 receptor.
Generalized Experimental Workflow for Antipsychotic Clinical Trials (1960s-1970s)
The clinical trials conducted during the mid-20th century, when this compound would have been most actively studied for psychosis, had simpler designs than modern trials. The following diagram illustrates a generalized workflow from that era.
References
Comparative Analysis of Dixyrazine's Putative Effects on Diverse Neuronal Subtypes: An Evidence-Based Guide for Researchers
Introduction: Dixyrazine is a first-generation antipsychotic belonging to the phenothiazine class of drugs.[1] While specific comprehensive research on this compound's differential effects on various neuronal subtypes is limited in publicly accessible literature, its pharmacological profile can be inferred from the well-established characteristics of phenothiazine antipsychotics.[2][3][4] This guide provides a comparative overview of the presumed effects of this compound on dopaminergic, serotonergic, and histaminergic neurons, supported by generalized experimental data for phenothiazines. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future in-vitro and in-vivo studies.
Comparative Effects of this compound on Neuronal Subtypes
As a typical phenothiazine antipsychotic, this compound's primary mechanism of action is believed to be the antagonism of dopamine D2 receptors.[2] However, like other drugs in its class, it is likely to exhibit affinity for other receptors, contributing to its therapeutic effects and side-effect profile.
| Neuronal Subtype | Primary Receptor Target | Presumed Effect of this compound | Therapeutic Relevance | Potential Side Effects |
| Dopaminergic | Dopamine D2 Receptor | Antagonist | Alleviation of positive psychotic symptoms (e.g., hallucinations, delusions) | Extrapyramidal symptoms (e.g., parkinsonism, tardive dyskinesia), hyperprolactinemia |
| Serotonergic | Serotonin 5-HT2A Receptor | Weak Antagonist (Inferred) | Potential modulation of negative symptoms and cognitive deficits (less pronounced than atypical antipsychotics) | Weight gain, metabolic disturbances |
| Histaminergic | Histamine H1 Receptor | Antagonist | Sedation, anxiolysis | Drowsiness, weight gain, dizziness |
Signaling Pathways
The following diagrams illustrate the presumed signaling pathways affected by this compound's antagonist activity at key receptors.
Experimental Protocols
The following are standard experimental protocols that can be employed to definitively characterize the effects of this compound on various neuronal subtypes.
Radioligand Binding Assays
This in-vitro method is used to determine the binding affinity of a drug to specific receptors.
-
Objective: To quantify the binding affinity (Ki) of this compound for dopamine (D1, D2, D3, D4), serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C), and histamine (H1) receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., CHO, HEK293) or animal brain tissue.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of this compound.
-
Filtration: The mixture is filtered to separate bound from unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of radioligand binding (IC50) is determined and converted to the inhibition constant (Ki).
-
In-Vitro Functional Assays (e.g., Calcium Mobilization Assay)
These assays measure the functional consequence of drug-receptor interaction.
-
Objective: To determine if this compound acts as an antagonist or inverse agonist at Gq-coupled receptors like 5-HT2A and H1.
-
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the receptor is added to stimulate the cells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its functional potency.
-
Electrophysiology
This technique directly measures the electrical activity of neurons.
-
Objective: To assess the effect of this compound on the firing rate and pattern of dopaminergic, serotonergic, and histaminergic neurons.
-
Methodology:
-
Preparation: In-vivo (anesthetized or freely moving animals) or in-vitro (brain slices) preparations are used.
-
Recording: A microelectrode is placed near the neuron of interest to record its extracellular action potentials (spikes).
-
Drug Application: this compound is administered systemically (in-vivo) or applied directly to the brain slice (in-vitro).
-
Data Acquisition: Changes in neuronal firing rate and pattern are recorded before and after drug application.
-
Analysis: The data is analyzed to determine if this compound excites, inhibits, or has no effect on the activity of the recorded neuron.
-
In-Vivo Animal Models
These models assess the behavioral effects of a drug that are relevant to its therapeutic action and side effects.
-
Objective: To evaluate the antipsychotic-like efficacy and potential for motor side effects of this compound.
-
Methodology:
-
Psychostimulant-induced Hyperlocomotion: The ability of this compound to block the increased locomotor activity induced by dopamine agonists like amphetamine is measured. This model predicts antipsychotic efficacy.
-
Catalepsy Test: The induction of a state of immobility and failure to correct an externally imposed posture is assessed. This model is predictive of extrapyramidal side effects.
-
Prepulse Inhibition (PPI) of the Startle Reflex: The ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus is measured. Deficits in PPI are observed in some psychiatric disorders, and antipsychotics can reverse these deficits.
-
Conclusion
Based on its classification as a phenothiazine, this compound is predicted to be a potent dopamine D2 receptor antagonist with additional antagonist effects at histamine H1 receptors. Its effects on serotonergic neurons are likely to be less pronounced than those of atypical antipsychotics. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound's pharmacological profile, which is essential for a deeper understanding of its therapeutic potential and for the development of novel antipsychotic agents with improved efficacy and tolerability. Further research is warranted to elucidate the precise molecular interactions and downstream effects of this compound on various neuronal subtypes.
References
- 1. This compound | C24H33N3O2S | CID 17182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. List of Phenothiazine antipsychotics - Drugs.com [drugs.com]
- 4. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
